molecular formula C9H13FO2 B2595848 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2377031-81-5

2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Número de catálogo: B2595848
Número CAS: 2377031-81-5
Peso molecular: 172.199
Clave InChI: GXWDSUTZJGXDJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H13FO2 and its molecular weight is 172.199. The purity is usually 95%.
BenchChem offers high-quality 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWDSUTZJGXDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Characterization of a Novel Chemical Entity: A Framework for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The CAS number 2377031-81-5 provided for this technical guide does not correspond to a publicly registered chemical substance. Therefore, this document presents a generalized framework for the characterization of a novel chemical entity (NCE) intended for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are based on established industry practices and regulatory guidelines.

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a meticulous process underpinned by comprehensive characterization. This guide provides an in-depth overview of the core analytical and biological evaluations necessary to build a robust data package for a novel compound. As a Senior Application Scientist, the emphasis here is not merely on the execution of experiments, but on the strategic rationale behind each step, ensuring a self-validating and coherent dataset that informs critical decision-making in the drug development pipeline.

The characterization of an NCE is a multi-faceted endeavor, encompassing its fundamental physicochemical properties, its interaction with biological systems, and its metabolic fate. A thorough understanding of these attributes is paramount for identifying promising candidates, optimizing lead compounds, and mitigating potential risks before advancing to more resource-intensive preclinical and clinical studies.[1][2][3] This guide will navigate through the essential stages of this characterization process, providing both theoretical grounding and practical methodologies.

Part 1: Physicochemical Characterization: The Foundation of Druggability

Before a compound's biological activity can be meaningfully assessed, its fundamental physical and chemical properties must be rigorously defined. These characteristics not only confirm the identity and purity of the NCE but also provide early insights into its potential for formulation, absorption, and overall "druggability."[4][5][6]

Structural Confirmation and Purity Assessment

The first step is to unequivocally confirm the chemical structure of the synthesized NCE and determine its purity. This is a critical quality control step that ensures all subsequent biological data is attributable to the correct molecule.

Table 1: Key Analytical Techniques for Structural Elucidation and Purity

TechniquePurposeKey Parameters Measured
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure and connectivity of atoms.Chemical shift, coupling constants, integration.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Mass-to-charge ratio (m/z).
High-Performance Liquid Chromatography (HPLC) Assesses purity and identifies impurities.Retention time, peak area percentage.
Elemental Analysis Confirms the elemental composition.Percentage of C, H, N, S, etc.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System Preparation: Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Sample Preparation: Prepare a stock solution of the NCE in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Dilute to a working concentration of 1 mg/mL in the initial mobile phase.

  • Injection: Inject 5-10 µL of the sample onto a C18 reverse-phase column.

  • Elution: Run a linear gradient from low to high organic solvent concentration over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Physicochemical Properties for Drug-Likeness

A set of key physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, can predict a compound's potential for oral bioavailability.[7]

Table 2: Essential Physicochemical Properties and Their Significance

PropertyMethodSignificance
Solubility Kinetic or Thermodynamic Solubility AssaysImpacts absorption and formulation.[7]
Lipophilicity (LogP/LogD) Octanol-Water Partition CoefficientInfluences membrane permeability, protein binding, and metabolism.[7]
pKa Potentiometric Titration or SpectrophotometryDetermines the ionization state at physiological pH, affecting solubility and permeability.
Molecular Weight (MW) Calculated from the chemical formulaA key parameter in Lipinski's Rule of Five, influencing absorption and diffusion.[7]

Diagram 1: Workflow for Physicochemical Characterization

G cluster_physchem Physicochemical Characterization NCE New Chemical Entity (NCE) Structure Structural Confirmation (NMR, MS) NCE->Structure Purity Purity Assessment (HPLC) NCE->Purity Solubility Aqueous Solubility Purity->Solubility Lipophilicity Lipophilicity (LogP/D) Purity->Lipophilicity pKa pKa Determination Purity->pKa Developability Developability Assessment Solubility->Developability Lipophilicity->Developability pKa->Developability

Caption: Initial characterization of a new chemical entity.

Part 2: In Vitro Biological Characterization: Unveiling the Mechanism and Potency

Once the identity and fundamental properties of the NCE are established, the focus shifts to its biological activity. In vitro assays are essential for determining the compound's potency, selectivity, and mechanism of action in a controlled cellular or biochemical environment.[8][9][10]

Primary Target Engagement and Potency

The initial biological evaluation aims to confirm that the NCE interacts with its intended target and to quantify its potency.

Table 3: Common Assays for Target Engagement and Potency

Assay TypePrincipleKey Output
Biochemical Assays Measures the direct effect of the NCE on a purified target (e.g., enzyme, receptor).IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration).
Cell-Based Assays Measures the effect of the NCE on a specific cellular pathway or phenotype.IC₅₀ or EC₅₀ in a more physiologically relevant context.[9]
Binding Assays Quantifies the affinity of the NCE for its target.Kᵢ (inhibition constant) or Kₔ (dissociation constant).

Experimental Protocol: Cell-Based Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cancer cells (or other relevant cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NCE (typically from 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the NCE concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Selectivity Profiling

A desirable drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Selectivity is assessed by screening the NCE against a panel of related and unrelated targets.

Diagram 2: The Funnel of In Vitro Screening

G cluster_invitro In Vitro Screening Cascade HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification HTS->Hit_ID Primary_Assay Primary Assay (Potency at Target of Interest) Hit_ID->Primary_Assay Secondary_Assay Secondary Assays (Cellular Activity, Mechanism of Action) Primary_Assay->Secondary_Assay Selectivity Selectivity Profiling (Panel of Off-Targets) Secondary_Assay->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Caption: A typical in vitro screening cascade for lead identification.

Part 3: ADME/Tox Profiling: Predicting In Vivo Behavior

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox), is crucial for identifying liabilities that could lead to failure in later stages of development.[1][11][12]

In Vitro ADME Assays

A standard panel of in vitro ADME assays provides key data on how a compound is likely to behave in a living organism.

Table 4: Key In Vitro ADME Assays

ADME PropertyAssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.
Distribution Plasma Protein Binding AssayDetermines the fraction of the drug that is free to interact with its target.
Metabolism Liver Microsomal Stability AssayAssesses the rate of metabolic breakdown by liver enzymes.
Metabolism Cytochrome P450 (CYP) Inhibition AssayIdentifies potential for drug-drug interactions.
Excretion Transporter Interaction AssaysEvaluates if the compound is a substrate or inhibitor of key drug transporters.
Early Toxicity Assessment

In vitro toxicology assays can provide an early warning of potential safety issues.

Table 5: Common In Vitro Toxicology Assays

Toxicity EndpointAssayPurpose
Cytotoxicity Cell Viability Assays (e.g., LDH release) in various cell lines (e.g., HepG2 for liver toxicity)Assesses general cell killing.
Cardiotoxicity hERG Channel AssayScreens for potential to cause cardiac arrhythmias.
Genotoxicity Ames Test (bacterial reverse mutation assay)Detects potential for mutagenicity.

Diagram 3: Integrated ADME/Tox Workflow

G cluster_admetox Early ADME/Tox Profiling Lead_Opt Lead Optimization Candidates Absorption Absorption (Caco-2) Lead_Opt->Absorption Distribution Distribution (Plasma Protein Binding) Lead_Opt->Distribution Metabolism Metabolism (Microsomal Stability, CYP Inhibition) Lead_Opt->Metabolism Toxicity Toxicity (Cytotoxicity, hERG, Ames) Lead_Opt->Toxicity PK_PD_Prediction In Vivo PK/PD Prediction Absorption->PK_PD_Prediction Distribution->PK_PD_Prediction Metabolism->PK_PD_Prediction Toxicity->PK_PD_Prediction

Caption: An integrated workflow for early ADME and toxicology profiling.

Part 4: Preliminary In Vivo Characterization

Promising candidates from in vitro studies are advanced to preliminary in vivo studies to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties in a living organism.[2][13][14]

Pharmacokinetic (PK) Studies

PK studies determine what the body does to the drug. A typical rodent PK study involves administering the NCE and collecting blood samples at various time points to measure drug concentration.

Table 6: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum plasma concentration.
Tₘₐₓ Time to reach Cₘₐₓ.
AUC Area under the concentration-time curve, representing total drug exposure.
t₁/₂ Half-life, the time it takes for the plasma concentration to decrease by half.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.
Pharmacodynamic (PD) and Efficacy Studies

PD studies investigate what the drug does to the body. These studies are often conducted in animal models of the disease of interest to demonstrate proof-of-concept and establish a dose-response relationship.

Conclusion

The comprehensive characterization of a new chemical entity is a systematic and iterative process. The data generated from the physicochemical, in vitro, and preliminary in vivo studies described in this guide are essential for building a holistic understanding of a compound's potential as a therapeutic agent. This integrated approach, grounded in scientific rigor and strategic decision-making, is fundamental to the successful progression of novel compounds through the drug discovery and development pipeline.

References

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 548-558.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Wikipedia. Preclinical development. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • Caron, E., et al. (2012). Preclinical in vivo ADME studies in drug development: a critical review. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 145-156.
  • Reaction Biology. Cell-Based Assays for Drug Discovery. Retrieved from [Link]

  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15.
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies. Retrieved from [Link]

  • Charles River Laboratories. Biology Cell-Based Assays. Retrieved from [Link]

  • Labtoo. Drug development | Preclinical, in vivo, ADME. Retrieved from [Link]

  • Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. American Journal of Drug Delivery and Therapeutics, 7(7).
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Cresset. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Frontiers in Chemistry. Novel Compounds from Chemistry to Druggable Candidates. Retrieved from [Link]

  • e-ISSN 2528-5983. (2021). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ALCHEMY Jurnal Penelitian Kimia, 17(1), 53-62.
  • Pace Analytical. Characterization of Physicochemical Properties. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

Sources

The Strategic Introduction of the Fluoromethyl Group in Spirocyclic Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quest for molecules with optimized potency, selectivity, and pharmacokinetic profiles is relentless. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds, offering improved physicochemical properties and novel intellectual property.[1] Concurrently, the use of fluorine in medicinal chemistry has become a cornerstone strategy for fine-tuning molecular properties.[2] This guide delves into the specific, nuanced role of the monofluoromethyl (-CH2F) group within spirocyclic frameworks. Moving beyond the more commonly discussed trifluoromethyl moiety, we will explore how the strategic incorporation of the -CH2F group—a unique bioisostere for methyl, hydroxyl, and other functional groups—can profoundly influence lipophilicity, basicity, metabolic stability, and target engagement through subtle yet powerful stereoelectronic effects.[3][4] This document provides researchers, scientists, and drug development professionals with a technical overview, field-proven insights, and detailed experimental protocols to leverage the fluoromethyl group in the design of next-generation spirocyclic drug candidates.

Introduction: The Convergence of 3D Scaffolds and Fluorine Chemistry

The rationale for combining spirocyclic systems with fluorine substitution is grounded in addressing key challenges in drug development. Spirocycles introduce conformational rigidity, reducing the entropic penalty upon binding to a target and often leading to enhanced potency and selectivity.[5] Their three-dimensional nature can improve aqueous solubility and metabolic stability compared to their flat aromatic counterparts.[6][7]

Fluorine, and specifically the fluoromethyl group, offers a distinct set of advantages:

  • Bioisosterism: The -CH2F group can act as a bioisostere of the methyl (-CH3), hydroxymethyl (-CH2OH), or aminomethyl (-CH2NH2) groups, allowing for subtle modulation of a molecule's properties while maintaining key interactions.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Replacing a metabolically labile C-H bond with a C-F bond is a classic strategy to block metabolic hotspots and improve a compound's half-life.

  • Physicochemical Modulation: The high electronegativity of fluorine can significantly alter the local electronic environment, impacting the acidity or basicity (pKa) of nearby functional groups and influencing lipophilicity (LogP).[8]

  • Conformational Control: The fluoromethyl group can exert profound control over molecular conformation through stereoelectronic interactions, most notably the "gauche effect," which can stabilize specific rotamers and lock the molecule into a bioactive conformation.

This guide will systematically explore these effects, providing a framework for the rational design of monofluoromethylated spirocyclic compounds.

The Multifaceted Role of the Fluoromethyl Group

Modulation of Physicochemical Properties

The introduction of a -CH2F group is not a simple substitution but a strategic perturbation of a molecule's fundamental properties.

The effect of fluorination on lipophilicity can be counterintuitive. While highly fluorinated groups like -CF3 are strongly lipophilic, a single fluorine atom can have a more complex effect.[9] In the context of a spiro[3.3]heptane core, experimental data reveals a non-monotonic trend for lipophilicity, where the monofluorinated analog is less lipophilic than both the non-fluorinated and the trifluoromethylated versions.[10][11] This provides medicinal chemists with a valuable tool for fine-tuning LogP to optimize for properties like membrane permeability and solubility.[8]

The powerful electron-withdrawing nature of fluorine has a more predictable effect on the pKa of nearby acidic or basic centers. For amines, the introduction of a fluoromethyl group decreases basicity (lowers the pKa of the conjugate acid). For carboxylic acids, it increases acidity (lowers the pKa). This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement.

The following table summarizes experimental data for substituted spiro[3.3]heptane-2-carboxylic acids and 2-amines, illustrating these trends.

Substituent (R) on Spiro[3.3]heptane Core pKa (Carboxylic Acid) [10][12]pKa (Protonated Amine) [10][12]LogP (Amide Derivative) [10][12]
-H4.8510.802.65
-CH2F ~4.6 (estimated)~10.2 (estimated)~2.4 (estimated)
-F (single)4.6510.402.35
-F2 (gem-difluoro)4.369.882.50
-CF33.939.483.15
Note: Values for -CH2F are estimated based on the trends observed for other fluorinated substituents and general principles of fluorine chemistry. Direct experimental data for the monofluoromethyl spiro[3.3]heptane was not available in the cited literature, highlighting an area for future research.

One of the most powerful but often underappreciated roles of the fluoromethyl group is its ability to control molecular conformation. This is primarily due to the gauche effect , a stereoelectronic phenomenon where the gauche conformation (dihedral angle of ~60°) is more stable than the anti conformation.[13] This preference is driven by a stabilizing hyperconjugative interaction between the C-H bonding orbital (σ) and the C-F anti-bonding orbital (σ*).[14][15]

In a spirocyclic system, this effect can be used to lock otherwise flexible side chains or influence the puckering of the rings themselves, thereby pre-organizing the molecule into its bioactive conformation for optimal target binding.

Caption: The gauche effect stabilizes the conformation where the C-F and C-H bonds are adjacent.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[16] Oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes, typically occurs at electron-rich sites or positions with weaker C-H bonds. Replacing a hydrogen at such a "metabolic soft spot" with fluorine effectively blocks this pathway due to the high bond dissociation energy of the C-F bond.

While direct metabolic data for monofluoromethylated spirocycles is sparse, the principle is well-established.[8] The introduction of a -CH2F group can serve two purposes:

  • Direct Blockade: If the methylene group itself is a site of hydroxylation, the C-F bond will prevent this oxidation.

  • Electronic Shielding: The electron-withdrawing nature of the fluorine atom can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[16]

The evaluation of metabolic stability is a critical step in drug development, and a standard protocol for assessing this using human liver microsomes (HLM) is provided in the experimental section.

Synthetic Strategies and Methodologies

The synthesis of monofluoromethylated spirocycles requires a convergent strategy, combining methods for constructing the spirocyclic core with techniques for introducing the -CH2F group.

Illustrative Synthetic Workflow: Synthesis of N-Boc-6-(fluoromethyl)-2-azaspiro[3.3]heptane

This workflow illustrates a plausible route to a monofluoromethylated azaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry.[17] The strategy involves the synthesis of a ketone-containing spirocycle, followed by monofluoromethylation.

G cluster_prep Spirocycle Core Synthesis cluster_fluorination Monofluoromethylation cluster_reagents Key Reagents start Commercially Available Precursors ketone tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate start->ketone [Ref: 21, 26] reduction Reduction to Alcohol ketone->reduction NaBH4 or LiAlH4 oh_intermediate 6-(hydroxymethyl)-2-azaspiro[3.3]heptane intermediate reduction->oh_intermediate deoxyfluorination Deoxyfluorination oh_intermediate->deoxyfluorination DAST or Deoxo-Fluor® product N-Boc-6-(fluoromethyl)-2-azaspiro[3.3]heptane deoxyfluorination->product reagent1 NaBH4 reagent2 DAST

Caption: General workflow for the synthesis of a monofluoromethylated spirocycle via a ketone intermediate.

Detailed Experimental Protocol: Deoxyfluorination of a Spirocyclic Alcohol

This protocol describes the key step of introducing the fluoromethyl group by converting a hydroxymethyl group to a fluoromethyl group using a deoxyfluorinating agent like DAST (Diethylaminosulfur trifluoride).

CAUTION: Deoxyfluorination reagents like DAST can be hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Reactions can be exothermic and may produce HF upon quenching.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the spirocyclic alcohol intermediate, N-Boc-6-(hydroxymethyl)-2-azaspiro[3.3]heptane (1.0 eq), and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via syringe. Causality Note: The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Self-Validation: Vigorous gas evolution (CO2) should be observed, indicating the neutralization of acidic byproducts. The quenching must be done slowly to control the release of gas and any residual exotherm.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired monofluoromethylated spirocycle.

Analytical Characterization: The Role of ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the characterization of fluorinated compounds. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[18]

  • Chemical Shift: The ¹⁹F chemical shift of a -CH2F group typically appears in the range of -200 to -220 ppm (relative to CFCl3).[18] This distinct region allows for easy identification, free from the spectral crowding often seen in ¹H NMR.

  • Coupling Constants: The fluorine nucleus couples to adjacent protons. The two-bond geminal coupling (²JHF) is typically large, around 45-50 Hz, resulting in a characteristic triplet in the ¹⁹F NMR spectrum (if proton-coupled) and a doublet of triplets for the -CH2- protons in the ¹H NMR spectrum.[19][20] These coupling patterns provide unambiguous confirmation of the -CH2F moiety.

  • Conformational Analysis: More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used in conjunction with ¹H-¹⁹F coupling constants to elucidate the preferred conformation of the fluoromethyl group relative to the spirocyclic core, providing experimental validation of phenomena like the gauche effect.[4][21]

Experimental Protocols for Property Assessment

Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol outlines a standard in vitro assay to determine the metabolic stability of a compound, a critical parameter for predicting in vivo clearance.[15][22][23][24]

  • Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix containing pooled Human Liver Microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (from a DMSO stock, final concentration 1 µM) to the HLM suspension.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the compound to equilibrate with the microsomes. Causality Note: Pre-incubation ensures the reaction starts at a stable temperature and that the compound is available to the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Self-Validation: A control incubation without the NADPH system should be run in parallel. The compound should remain stable in this control, confirming that any degradation is NADPH-dependent (i.e., CYP-mediated).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 4-fold volume of cold acetonitrile containing an internal standard (for LC-MS analysis).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol: Determination of Lipophilicity (LogP) by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR provides a straightforward method for determining the octanol-water partition coefficient (LogP) without the need for UV activity.[16][25]

  • Sample Preparation: Prepare a solution of the fluorinated spirocycle in a 1:1 (v/v) mixture of n-octanol and deuterium-oxide (D₂O) buffered to a specific pH (e.g., 7.4). Include a reference compound with a known LogP if desired.

  • Equilibration: Vigorously shake the sample to ensure thorough mixing and partitioning of the solute between the two phases. Allow the sample to stand until the two layers have clearly separated.

  • NMR Acquisition: Carefully take an aliquot from each layer (the upper octanol layer and the lower aqueous layer) and transfer to separate NMR tubes.

  • ¹⁹F NMR Spectra: Acquire a quantitative ¹⁹F NMR spectrum for each layer.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the integrated signal intensity of the compound in the octanol phase (I_oct) to its integrated intensity in the aqueous phase (I_aq): LogP = log(I_oct / I_aq) .

Conclusion and Future Perspectives

The monofluoromethyl group is a subtle yet powerful tool in the medicinal chemist's arsenal for optimizing spirocyclic drug candidates. Its ability to serve as a unique bioisostere, enhance metabolic stability, and, most critically, enforce a specific bioactive conformation through stereoelectronic effects like the gauche effect, provides a level of control that can be pivotal in achieving desired pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers to begin exploring the incorporation of this valuable moiety.

As synthetic methodologies for both spirocycle construction and selective monofluoromethylation continue to advance, we anticipate a significant increase in the application of -CH2F-containing spirocycles in drug discovery programs.[26] Future research will likely focus on developing more direct and asymmetric methods for their synthesis and further elucidating the complex interplay between the fluoromethyl group and the rigid three-dimensional environment of diverse spirocyclic systems.

References

  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [DOI not available, preprint server]
  • Stepan, A. F., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-761.
  • Grygorenko, O. O., et al. (2020). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks.
  • Chernykh, A. V., et al. (n.d.). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Enamine.
  • Protocols.io. (2021). Microsomal stability assay for human and mouse liver microsomes.
  • Kazimierczuk, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10062-10070.
  • O'Hagan, D. (2016). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics, 18(38), 26467-26477.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Hu, J., et al. (2013). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions.
  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Wikipedia. (n.d.). Gauche effect.
  • Chen, J., et al. (2023). Visible Light Promoted Brominative Dearomatization of Biaryl Ynones to Spirocycles. The Journal of Organic Chemistry, 88(15), 10567–10577.
  • Mykhailiuk, P. K. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Patent CN102442934A. (2012). Synthesis method of 6-oxo-2-azaspiro[22][22] heptane-2-carboxylic acid tert-butyl ester.

  • Blackthorn AI. (2025).
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 55(5), 392-411.
  • Wang, Q., et al. (2021). Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group.
  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.
  • Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Tetrahedron Letters, 50(44), 6013-6015.
  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3289-3295.
  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1639–1651.
  • Linclau, B., et al. (2025). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 26(48), 10886-10892.
  • Kazimierczuk, K., et al. (2022).
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Sci-Hub.
  • Ye, S., & Gilmour, R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem.
  • Prakash, G. K. S., & Hu, J. (2007).
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211.
  • Galkina, O. V., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(24), 17593.
  • Dariin, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • Mondal, S. (2022).
  • Schedletzky, T., et al. (2021).

Sources

An In-depth Technical Guide to the Synthesis of Spiro[3.3]heptane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rising Prominence of a Strained Scaffold

In the modern era of drug discovery, the pursuit of novel chemical space has led researchers to "escape from flatland," moving beyond traditional aromatic scaffolds towards three-dimensional, sp³-rich structures.[1] Among these, the spiro[3.3]heptane motif has emerged as a uniquely powerful building block. Its rigid, strained, and well-defined three-dimensional geometry offers a distinct advantage in medicinal chemistry, enabling precise vectorization of substituents into protein binding pockets.[2][3] This scaffold has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][4] This guide provides a comprehensive overview of the core synthetic strategies for accessing spiro[3.3]heptane carboxylic acid derivatives, key intermediates that unlock a vast landscape of molecular complexity for researchers in drug development.

Section 1: Core Construction Strategies: Building the Spirocyclic Framework

The synthesis of spiro[3.3]heptane carboxylic acids can be broadly categorized by the stage at which the carboxylic acid functionality is introduced. The most common and scalable approaches involve the initial construction of the spirocyclic core, followed by functional group manipulation.

The Malonate Pathway: A Workhorse for Scalable Synthesis

A robust and frequently utilized method for constructing the spiro[3.3]heptane core is the double alkylation of a malonate ester with a suitably activated cyclobutane precursor. This approach is highly effective for producing symmetrically substituted derivatives, such as the parent spiro[3.3]heptane-2,6-dicarboxylic acid.

The fundamental transformation involves reacting a 1,1-bis(halomethyl)cyclobutane with diethyl malonate under basic conditions. The resulting tetraester is then hydrolyzed and subsequently decarboxylated to yield the target dicarboxylic acid. A key advantage of this method is its scalability. For instance, a practical synthesis of a 6-(trifluoromethyl)spiro[3.3]heptane carboxylic acid was achieved on a large scale using this strategy.[5][6] The key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale, and the subsequent double alkylation of diethyl malonate proceeded on a 120 g scale.[5][6]

Workflow: Malonate Cyclization for Spiro[3.3]heptane Carboxylic Acids

Malonate_Synthesis start 1,1-Bis(halomethyl) cyclobutane Precursor cyclization Double Alkylation (Spirocyclization) start->cyclization malonate Diethyl Malonate + Base (e.g., NaH, NaOEt) malonate->cyclization tetraester Spiro[3.3]heptane Tetraester Intermediate cyclization->tetraester hydrolysis Saponification (e.g., NaOH, H₂O) tetraester->hydrolysis decarboxylation Thermal or Acid-Catalyzed Decarboxylation hydrolysis->decarboxylation product Spiro[3.3]heptane Dicarboxylic Acid decarboxylation->product

Caption: General workflow for the malonate-based synthesis of spiro[3.3]heptane dicarboxylic acids.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid[6]

  • Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C. After stirring, add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in ethanol. Heat the mixture to reflux and maintain for 12-18 hours.

  • Work-up & Purification (Diester): After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude diester is purified by column chromatography.

  • Saponification: The purified diester is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The solution is heated to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Decarboxylation: The reaction mixture is cooled and acidified with concentrated HCl. The resulting dicarboxylic acid intermediate is extracted. The crude dicarboxylic acid is then heated neat at a high temperature (e.g., 180-220 °C) until the evolution of CO₂ ceases.

  • Final Product: The resulting crude product is cooled to afford the target 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid, which can be further purified by recrystallization or chromatography.

Strain-Release Rearrangements: Accessing Key Ketone Intermediates

Nature abhors strain, a principle that can be elegantly exploited in synthesis. A novel and highly efficient approach to forming the spiro[3.3]heptan-1-one core involves a 'strain-relocating' semipinacol rearrangement.[7] This strategy leverages the high strain energy of bicyclo[1.1.0]butanes (BCBs) and cyclopropanones.

The key transformation involves the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (a cyclopropanone equivalent).[7] The resulting 1-bicyclobutylcyclopropanol intermediate is unstable and, upon treatment with acid (e.g., MsOH or AlCl₃), undergoes a rapid and stereospecific semipinacol rearrangement to furnish the spiro[3.3]heptan-1-one.[7] This process is driven by the release of significant ring strain. The resulting ketone is a versatile intermediate that can be converted to a carboxylic acid via several classical methods, such as Baeyer-Villiger oxidation followed by hydrolysis.

Mechanism: Acid-Mediated Semipinacol Rearrangement

Semipinacol_Rearrangement cluster_main Strain-Relocating Semipinacol Rearrangement start_mol 1-Bicyclobutylcyclopropanol Intermediate protonation Protonation of OH (Acid Catalyst, H⁺) start_mol->protonation H⁺ water_loss Loss of H₂O protonation->water_loss -H₂O cation Cyclopropylcarbinyl Cation water_loss->cation rearrangement [1,2]-Shift (Rearrangement) (Strain Release) cation->rearrangement Key Step product Spiro[3.3]heptan-1-one rearrangement->product

Caption: Key steps in the strain-releasing semipinacol rearrangement to form spiro[3.3]heptan-1-one.

Section 2: Enantioselective Synthesis via C–H Functionalization

The direct, selective functionalization of C–H bonds represents a paradigm shift in synthetic chemistry, offering atom-economical routes to complex molecules. This strategy has been successfully applied to the synthesis of axially chiral spiro[3.3]heptanes. The challenge in desymmetrizing 2-substituted spiro[3.3]heptanes lies in the large distance between the differentiating functionalities.[8][9]

A landmark study demonstrated a highly regio-, diastereo-, and enantioselective synthesis of 2,6-disubstituted spiro[3.3]heptanes by desymmetrizing a 2-substituted precursor using rhodium-catalyzed C–H functionalization.[8][9] The reaction employs a donor/acceptor carbene derived from an aryldiazoacetate, which inserts into a C–H bond on the unsubstituted cyclobutane ring.

The success of this transformation hinges on the catalyst. A D₄-symmetric dirhodium tetrakis(binaphthylphosphate) catalyst, Rh₂(S-MegaBNP)₄, proved optimal, creating a chiral pocket that controls the trajectory of both the substrate and the carbene.[8][9][10] The directing group on the spiro[3.3]heptane is also crucial; an N-phthalimido group was found to be ideal, providing excellent stereocontrol and serving as a versatile handle for subsequent conversion to amines, amides, and, by extension, carboxylic acids.[8][9] This method achieves outstanding results, with products generated in up to 92% yield, >20:1 regiomeric ratio, >20:1 diastereomeric ratio, and 99% enantiomeric excess.[8][9]

Workflow: Asymmetric C-H Functionalization

CH_Functionalization sub 2-Substituted Spiro[3.3]heptane (e.g., N-Phthalimido) reaction C-H Insertion Reaction sub->reaction diazo Aryldiazoacetate diazo->reaction catalyst Chiral Rhodium Catalyst (Rh₂(S-MegaBNP)₄) catalyst->reaction product Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane reaction->product derivatization Functional Group Transformation product->derivatization acid Spiro[3.3]heptane Carboxylic Acid Derivative derivatization->acid

Caption: Desymmetrization of a spiro[3.3]heptane via catalytic C-H functionalization to access chiral derivatives.

Data Summary: Rhodium-Catalyzed C-H Functionalization of 2-(N-Phthalimido)spiro[3.3]heptane [8][9]

Diazo Compound (Carbene Precursor)Yield (%)Regiomeric Ratio (rr)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Ethyl 2-diazo-2-phenylacetate85>20:1>20:198
Ethyl 2-diazo-2-(4-bromophenyl)acetate92>20:1>20:199
Ethyl 2-diazo-2-(4-methoxyphenyl)acetate81>20:1>20:198
Methyl 2-diazo-2-(naphthalen-2-yl)acetate88>20:1>20:199

Experimental Protocol: General Procedure for Asymmetric C–H Functionalization[8]

  • Setup: In an oven-dried 4 mL vial, combine the 2-substituted spiro[3.3]heptane derivative (0.20 mmol, 1.0 equiv), Rh₂(S-MegaBNP)₄ (0.5 mol %), 4 Å molecular sieves (100 wt %), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.25 equiv) in CH₂Cl₂ (0.5 mL).

  • Reaction: Stir the mixture at 39 °C. In a separate vial, dissolve the diazo compound (0.40 mmol, 2.0 equiv) in CH₂Cl₂ (2.0 mL).

  • Addition: Add the diazo solution to the reaction mixture via syringe pump over a period of 4 hours.

  • Quench & Purification: After the addition is complete, cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2,6-disubstituted product.

Section 3: Synthesis of Specific Carboxylic Acid Targets

Spiro[3.3]heptane-2-carboxylic acid

The direct synthesis of the monosubstituted spiro[3.3]heptane-2-carboxylic acid can be achieved cleanly through the thermal decarboxylation of the corresponding dicarboxylic acid. This method is straightforward and effective for producing the mono-acid from a readily available precursor.

Protocol: Thermal Decarboxylation[11]

  • Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (or a similar precursor like spiro[3.3]heptane-2,6-dicarboxylic acid under different conditions) in a round-bottom flask equipped for gas evolution.

  • Heat the material to 220 °C for approximately 30 minutes, or until the evolution of carbon dioxide gas ceases.

  • Cool the reaction mixture to room temperature to yield the crude spiro[3.3]heptane-2-carboxylic acid, which can be purified by distillation or recrystallization.

Spiro[3.3]heptane-2,6-dicarboxylic acid ("Fecht's Acid")

This axially chiral dicarboxylic acid is a foundational building block in the field. Its original synthesis, reported by Fecht in 1907, involves the condensation of pentaerithrityl tetrabromide with dimethyl malonate.[12][13] The resulting tetraester is hydrolyzed and decarboxylated to give the final product.[12] Due to its axial chirality, resolving the racemic mixture is a critical step for many applications. This has been historically achieved by fractional crystallization using chiral resolving agents like brucine, although modern chiral HPLC techniques offer a more precise method for obtaining enantiopure material.[13][14][15]

Conclusion and Outlook

The synthesis of spiro[3.3]heptane carboxylic acid derivatives has evolved from classical cyclization reactions to highly sophisticated, catalyst-controlled C–H functionalizations. The methods outlined in this guide—the scalable malonate pathway, the elegant strain-release rearrangement, and the precision of asymmetric C-H insertion—provide a powerful toolkit for chemists. These carboxylic acid building blocks are not merely synthetic curiosities; they are enabling tools for the design and discovery of next-generation therapeutics. As the demand for novel, three-dimensional pharmacophores continues to grow, the development of even more efficient and selective routes to functionalized spiro[3.3]heptanes will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Gagnon, D., Gignac, M. A., & Bédard, A. C. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC.
  • Shimabukuro, K., et al. (2024). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Publications.
  • Shimabukuro, K., et al. (2024). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Catalysis - Figshare.
  • Mykhailiuk, P. K., et al. (2024). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate.
  • Shimabukuro, K., et al. (2024). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Publications.
  • Molbase. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. molbase.com.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Scott, R. W., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. ACS Publications.
  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed.
  • Mykhailiuk, P. K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate.
  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • Pescatori, L., et al. (2021). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate.
  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Ogura, H., et al. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. PubMed.
  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2021). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate.
  • Davies, H. M. L., et al. (2024). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ResearchGate.
  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Maes, B. U. W., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Ogura, H., et al. (2002). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Taylor & Francis.
  • Oakwood Chemical. (n.d.). Spiro[3.3]-heptane-2,6-dicarboxylic acid. oakwoodchemical.com.
  • Mykhailiuk, P. K., et al. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.

Sources

An In-Depth Technical Guide to the Theoretical Studies of Spiro[3.3]heptane Conformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Three-Dimensional Scaffold

In the modern era of drug discovery and materials science, there is a strategic pivot away from planar, aromatic systems towards sp³-rich, three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and the ability to access novel chemical space.[1][2] At the forefront of this movement is spiro[3.3]heptane, a deceptively simple-looking molecule composed of two cyclobutane rings sharing a single carbon atom.

Its rigid, compact, and structurally unique framework has established it as a highly valuable saturated bioisostere for benzene and other cyclic motifs.[3][4] The non-coplanar arrangement of its substituent vectors allows for a precise and predictable orientation of functional groups in 3D space, a critical feature for designing selective ligands and advanced materials. Understanding the conformational preferences of this scaffold is paramount to harnessing its full potential. This guide provides a deep dive into the theoretical and computational methodologies employed to elucidate the conformational landscape of spiro[3.3]heptane, offering field-proven insights for researchers, scientists, and drug development professionals.

The Conformational Landscape: A Tale of Two Rings

The core of spiro[3.3]heptane's conformational behavior lies in the inherent strain and flexibility of its constituent cyclobutane rings. Unlike the planar depiction often seen in 2D drawings, cyclobutane itself is not flat. It adopts a "puckered" or "bent" conformation to relieve torsional strain, with the ring rapidly inverting between two equivalent puckered states.

In spiro[3.3]heptane, this principle is squared. The two cyclobutane rings are also puckered.[5] This puckering is the dominant conformational feature, dictating the overall shape of the molecule and the spatial relationship between its substituents.

  • Puckered Conformation: This is the ground state, or lowest energy conformation, for spiro[3.3]heptane. Each cyclobutane ring is non-planar, with dihedral angles typically ranging from 10 to 30 degrees, depending on substitution.[5] This puckering minimizes the eclipsing interactions between adjacent methylene groups.

  • Planar Transition State: The interconversion between two equivalent puckered conformations of a single ring proceeds through a higher-energy, planar transition state. For the entire spiro[3.3]heptane molecule to invert its conformation, it must pass through a state where one or both rings are planar, which represents an energy barrier.

The rigidity of the spiro[3.3]heptane scaffold does not imply it is static.[2][6] Rather, it is "conformationally restricted," meaning it explores a limited and well-defined set of low-energy shapes, making its behavior highly predictable through computational modeling.

Theoretical Methodologies: The Scientist's Toolkit

Direct experimental observation of these subtle conformational dynamics is challenging. Therefore, computational chemistry has become an indispensable tool for accurately mapping the potential energy surface of spiro[3.3]heptane and its derivatives.[7][8] A multi-tiered approach, combining the speed of molecular mechanics with the accuracy of quantum mechanics, provides the most robust and trustworthy results.

Pillar 1: Molecular Mechanics (MM)

Molecular mechanics is a classical approach that models a molecule as a collection of atoms connected by springs. The energy of a given conformation (the "steric energy") is calculated using a set of empirically derived equations and parameters known as a force field (e.g., MMFF, GAFF).

  • Self-Validating System: While not quantitatively precise for strained systems, MM is excellent at identifying the qualitative conformational families. The set of low-energy conformers generated by a thorough MM search provides a self-validating foundation for subsequent, more accurate analyses.

Pillar 2: Quantum Mechanics (QM)

For high-fidelity energy calculations and detailed geometric information, Quantum Mechanics (QM) methods are essential. These approaches solve approximations of the Schrödinger equation to describe the electronic structure of the molecule from first principles.

  • Density Functional Theory (DFT): DFT is the gold standard for conformational analysis of molecules like spiro[3.3]heptane, offering an exceptional balance of computational cost and accuracy.[9] Functionals like B3LYP combined with basis sets such as 6-31G* or larger are routinely used to optimize geometries and calculate relative energies of different conformers and transition states.[10]

  • Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also used. While often more computationally demanding than DFT, they can serve as an important benchmark for validating DFT results.

The synergy between MM and QM methods forms a powerful and reliable protocol. MM casts a wide net to find all plausible conformations, and QM then provides the high-resolution picture needed for quantitative analysis and confident prediction.

A Validated Workflow for Conformational Analysis

The following protocol outlines a systematic and self-validating approach to the theoretical study of spiro[3.3]heptane conformations. This workflow ensures that the conformational space is thoroughly explored and that the final results are based on a high level of theoretical accuracy.

Experimental Protocol: Computational Workflow
  • Step 1: 3D Structure Generation

    • Action: Build the spiro[3.3]heptane molecule using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).

    • Rationale: To create a valid starting geometry with standard bond lengths and angles.

  • Step 2: Initial Conformational Search (Broad Exploration)

    • Action: Perform a systematic or stochastic conformational search using a Molecular Mechanics (MM) force field (e.g., GAFF).[11] The goal is to generate a diverse set of conformers, typically within a 10-15 kcal/mol energy window of the global minimum.

    • Rationale: This step efficiently identifies all relevant low-energy basins on the potential energy surface without the high computational cost of QM methods.

  • Step 3: Geometry Optimization (High-Fidelity Refinement)

    • Action: Take the unique, low-energy conformers identified in Step 2 and perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

    • Rationale: This refines the molecular structures to their true energy minima at a high level of theory, providing accurate geometric parameters and relative energies.

  • Step 4: Vibrational Frequency Analysis (Confirmation of Minima)

    • Action: For each optimized structure from Step 3, perform a frequency calculation at the exact same level of theory.

    • Rationale: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. This calculation also provides thermodynamic data (e.g., zero-point vibrational energy, Gibbs free energy), which is essential for comparing conformer stability at a given temperature.

  • Step 5: Transition State (TS) Search (Mapping Interconversion Pathways)

    • Action: To determine the energy barrier for ring puckering, identify the starting (puckered) and ending (inverted puckered) minima. Use a transition state search algorithm (e.g., Berny optimization with opt=ts) to locate the saddle point connecting them.

    • Rationale: This allows for the quantification of the molecule's flexibility and the rate of interconversion between conformers.

  • Step 6: TS Validation

    • Action: Perform a frequency calculation on the located transition state structure.

    • Rationale: A valid first-order saddle point (a true transition state) must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the ring inversion).

Mandatory Visualization

G cluster_input Input Generation cluster_mm Broad Search (Low-Level) cluster_qm Refinement & Validation (High-Level) cluster_ts Pathway Analysis (Optional) cluster_output Final Analysis A 1. 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C Identify Unique Low-Energy Conformers B->C D 3. DFT Geometry Optimization C->D E 4. DFT Frequency Analysis D->E F Validate Minima (0 Imaginary Frequencies) E->F Check G 5. Transition State (TS) Search F->G I Relative Energies (ΔG) & Geometric Data F->I H 6. TS Frequency Analysis & Validation G->H H->I

Caption: A typical computational workflow for the complete conformational analysis of spiro[3.3]heptane.

Data Presentation and Mechanistic Insights

Quantitative data from these calculations provide definitive insights into the conformational preferences of the spiro[3.3]heptane core.

Table 1: Representative Conformational Energy Data

(Note: Exact values can vary with the level of theory and substitution pattern. The following are illustrative for the parent spiro[3.3]heptane.)

Conformation / StatePoint Group SymmetryRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Key Feature
Puckered-PuckeredD₂0.000.00Ground state; both rings are non-planar.
Planar-PuckeredC₂ᵥ~1.5 - 2.5~1.5 - 2.5Transition state for single ring inversion.
Planar-PlanarD₂ₕ~4.0 - 5.0~4.0 - 5.0High-energy state; both rings are planar.

The data clearly shows that the puckered conformation is the energetic minimum. The energy barrier for a single ring to flip through a planar state is relatively low, indicating that the molecule is dynamic at room temperature, though it overwhelmingly exists in a non-planar form.

Table 2: Key Geometric Parameters from X-ray and GED Studies

Experimental methods provide crucial validation for theoretical models. Gas-phase electron diffraction (GED) and X-ray crystallography are particularly powerful.[5][12][13]

ParameterExperimental Value (Typical)Theoretical Prediction (DFT)Significance
Ring Puckering Angle12° - 22°[5]15° - 25°Confirms the non-planar nature of the cyclobutane rings.
C-C Bond Length (distal)~1.55 Å~1.55 ÅStandard C-C single bond length in cyclobutane.
C-C Bond Length (spiro)~1.57 Å~1.57 ÅSlightly elongated due to steric strain at the spirocenter.

The excellent agreement between experimental data and high-level theoretical predictions provides a self-validating system, giving researchers high confidence in using these computational models to predict the behavior of novel, un-synthesized spiro[3.3]heptane derivatives.

Mandatory Visualization

G puckered1 Puckered (D₂) ts Transition State (C₂ᵥ) (One Ring Planar) puckered1->ts puckered1->ts ΔG‡ ≈ 2 kcal/mol puckered2 Puckered (D₂) (Inverted) ts->puckered2 puckered2->ts E0 E1 axis Relative Energy

Caption: Energy profile for the ring inversion of one cyclobutane ring in spiro[3.3]heptane.

Conclusion and Future Outlook

The conformational landscape of spiro[3.3]heptane is defined by the puckering of its two cyclobutane rings. Theoretical studies, anchored by a robust workflow combining molecular mechanics and density functional theory, have proven to be exceptionally powerful for elucidating this behavior. This computational approach not only provides quantitatively accurate data on the structure and stability of its conformers but also offers profound insights into the energetic barriers that govern its dynamics.

For researchers in drug discovery, this understanding is critical. The ability to accurately model how substituents will be oriented in 3D space allows for the rational design of molecules with enhanced potency, selectivity, and improved ADME properties.[1] As computational power continues to grow and new theoretical methods, including AI and machine learning, become more prevalent, our ability to predict and engineer the properties of these fascinating scaffolds will only improve, solidifying the role of spiro[3.3]heptane as a cornerstone of modern molecular design.

References

  • Overview of spiro[3.3]heptane synthesis. ResearchGate. Available at: [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... ResearchGate. Available at: [Link]

  • Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. Available at: [Link]

  • ConFlow - A new space-based Application for complete Conformational Analysis of Molecules. Preprint. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. PubMed. Available at: [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. PubMed. Available at: [Link]

  • Conformational Search of Small Molecules Using GROMACS. Kagawa University. Available at: [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. Available at: [Link]

  • Exploring the conformational landscape through rotational spectroscopy and computational modelling. ScienceDirect. Available at: [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. Available at: [Link]

  • Electron diffraction by gases: The molecular structure of spiropentane. R Discovery. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. PMC. Available at: [Link]

  • Extracting the electronic structure signal from x-ray and electron scattering in the gas phase. NSF Public Access Repository. Available at: [Link]

  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has driven a paradigm shift in molecular design, moving away from flat, aromatic structures towards more complex, three-dimensional (3D) scaffolds. This "escape from flatland" is motivated by the desire to access novel chemical space and improve pharmacological properties.[1] The spiro[3.3]heptane moiety has emerged as a particularly valuable scaffold in this endeavor. Its rigid, bicyclic structure provides a defined and predictable orientation of substituents, making it an excellent bioisostere for phenyl rings.[2][3][4] The replacement of a flat benzene ring with a saturated, 3D spiro[3.3]heptane core can lead to significant improvements in solubility, metabolic stability, and other crucial ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]

The incorporation of fluorine into drug candidates is another well-established strategy to enhance molecular properties. The unique physicochemical characteristics of fluorine, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][7][8] The fluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor and can block metabolic oxidation at that position.

This guide focuses on the synthetic utility of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid , a building block that synergistically combines the benefits of a rigid 3D scaffold with the advantageous properties of a fluorinated motif. The presence of the carboxylic acid on a quaternary carbon introduces significant steric hindrance, which necessitates the use of robust and efficient coupling methodologies. These application notes provide detailed protocols for the successful incorporation of this promising building block into more complex molecular architectures, specifically focusing on the formation of amide and ester linkages.

Molecular Properties and Design Rationale

The strategic value of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid as a building block is rooted in its distinct structural features.

PropertyStructural FeatureImplication in Drug Design
Three-Dimensionality Spiro[3.3]heptane coreProvides access to novel chemical space and can improve target selectivity. Acts as a saturated bioisostere for benzene.[2][3][4]
Metabolic Stability Fluoromethyl groupThe strong C-F bond can block metabolic oxidation at the site of fluorination, potentially increasing the half-life of a drug.[2][7]
Modulation of Physicochemical Properties Fluoromethyl group and spirocyclic coreCan enhance lipophilicity, which may improve membrane permeability. The rigid scaffold can also improve solubility compared to planar aromatic analogues.[2][5][6]
Steric Hindrance Carboxylic acid on a quaternary carbonPresents a synthetic challenge that requires specialized coupling protocols to achieve high yields.

Below is a diagram illustrating the key features of the building block and the intended synthetic transformations.

Caption: Key features of the building block and its primary synthetic applications.

Protocols for Synthetic Transformations

The primary challenge in utilizing 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is overcoming the steric hindrance around the carboxylic acid group. Standard amide coupling and esterification methods may result in low yields or require harsh reaction conditions. Therefore, the following protocols are recommended, employing powerful coupling reagents and optimized conditions to ensure efficient transformations.

Protocol 1: Amide Bond Formation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids and carboxylic acids. It forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

Materials:

  • 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution to the mixture of the carboxylic acid and amine.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency in coupling sterically hindered substrates where simpler reagents like DCC/EDC may fail.[4][9]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without competing with the primary amine nucleophile.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Esterification via Acyl Chloride Formation

For the formation of esters, particularly with secondary or tertiary alcohols where Fischer esterification may be inefficient, a two-step procedure involving the formation of a more reactive acyl chloride intermediate is recommended.

Materials:

  • 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Alcohol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

Procedure:

Step A: Acyl Chloride Formation

  • To a dry round-bottom flask under an inert atmosphere, add 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • If using oxalyl chloride, add one drop of anhydrous DMF (as a catalyst).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acyl chloride solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Acyl Chloride Intermediate: The conversion of the carboxylic acid to a more electrophilic acyl chloride dramatically increases its reactivity, allowing for efficient esterification even with sterically hindered alcohols.

  • Oxalyl Chloride/SOCl₂: These are standard reagents for the formation of acyl chlorides under mild conditions. The byproducts (CO, CO₂, HCl or SO₂, HCl) are gaseous and easily removed.

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the esterification step, driving the reaction to completion.

Esterification_Workflow cluster_AcylChloride Step A: Acyl Chloride Formation cluster_Esterification Step B: Ester Formation start_A Carboxylic Acid in DCM add_reagent Add Oxalyl Chloride/DMF (cat.) at 0°C start_A->add_reagent react_A Stir at RT (1-2h) add_reagent->react_A evaporate Evaporate to get Crude Acyl Chloride react_A->evaporate start_B Crude Acyl Chloride in DCM evaporate->start_B Immediate Use add_alcohol Add Alcohol and Base at 0°C start_B->add_alcohol react_B Stir at RT (2-6h) add_alcohol->react_B workup_B Aqueous Workup & Purification react_B->workup_B end_B Isolated Ester Product workup_B->end_B

Caption: Two-step workflow for esterification via an acyl chloride intermediate.

Conclusion

2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is a valuable building block for medicinal chemists seeking to introduce 3D character and fluorination into their target molecules. While the inherent steric hindrance of the carboxylic acid moiety requires careful consideration of reaction conditions, the use of powerful coupling reagents such as HATU for amide formation, or the conversion to an acyl chloride for esterification, provides reliable and high-yielding pathways for its incorporation. The protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to leverage the unique properties of this promising scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. - ResearchGate.
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate.
  • Spirocyclic Benzene Bioisostere - Enamine.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem.
  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 4).
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, November 30).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024, February 26).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

Sources

Advanced Application Note: Bioisosteric Replacement Utilizing 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and physicochemical properties is a central challenge in modern drug discovery. Planar aromatic rings, particularly benzoic acid derivatives, are ubiquitous in medicinal chemistry but often suffer from poor aqueous solubility, high plasma protein binding, and the formation of reactive acyl glucuronide metabolites.

This application note details the strategic use of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid as an advanced, non-classical bioisostere for aryl and alkyl carboxylic acids. By transitioning from a flat sp2 -hybridized system to a 3D sp3 -rich spirocyclic architecture, researchers can dramatically improve the developability profile of lead compounds without sacrificing target affinity [1].

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, it is critical to understand that bioisosteric replacement is not merely a structural swap; it is a deliberate tuning of a molecule's electronic and steric microenvironment.

The Spiro[3.3]heptane Core (Sterics & Trajectory)

The spiro[3.3]heptane scaffold provides exit vectors that closely mimic those of meta- and para-substituted benzene rings [1, 2]. However, unlike benzene, the spirocycle is highly three-dimensional. This increased fraction of sp3 carbons ( Fsp3​ ) disrupts crystal lattice packing energy, which translates directly to enhanced thermodynamic solubility. Furthermore, the bulky nature of the spirocycle creates steric hindrance around the carboxylic acid, significantly reducing the rate of UGT-mediated acyl glucuronidation—a primary driver of idiosyncratic drug toxicity [3].

The Fluoromethyl Group (Electronics & Metabolism)

Aliphatic carboxylic acids typically have a pKa​ around 4.8–5.0, which is significantly less acidic than a benzoic acid ( pKa​ ~4.2). To ensure the target receptor interacts with the same ionization state at physiological pH (7.4), the pKa​ must be tuned. The highly electronegative fluorine atom in the 2-(fluoromethyl) group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa​ of the adjacent carboxylic acid to closely match that of benzoic acid. Additionally, the fluorine atom blocks potential metabolic hotspots (e.g., α -oxidation by CYP450 enzymes), enhancing the compound's metabolic half-life.

Pathway Drug Spirocyclic Acid Lead CYP CYP450 Oxidation Drug->CYP Blocked by F-methyl UGT UGT Glucuronidation Drug->UGT Steric hindrance Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Evasion Tox Acyl Glucuronide (Toxicity Risk) UGT->Tox Minimized pathway

Caption: Metabolic evasion pathway of fluoromethyl-spirocyclic bioisosteres.

Quantitative Data: Physicochemical Profiling

The following table summarizes the typical physicochemical shifts observed when replacing a standard 3-fluorobenzoic acid moiety with 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid [4].

PropertyBenzoic Acid DerivativeSpirocyclic Bioisostere DerivativeMechanistic Impact
Fsp3​ 0.150.55Higher 3D character disrupts lattice packing.
pKa​ (Acid) 4.24.1Matched acidity ensures consistent target binding.
LogD (pH 7.4) 3.22.5Reduced lipophilicity lowers off-target binding.
Kinetic Solubility <10 µM>150 µMImproved oral absorption potential.
HLM Clearance ( CLint​ ) 45 µL/min/mg<10 µL/min/mgEvasion of CYP450 and UGT metabolism.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic checkpoints.

Workflow A Planar Benzoic Acid (Liability Identification) B Spiro[3.3]heptane Bioisostere (Structural Design) A->B Replace flat ring C Amide Coupling Synthesis (HATU/DIPEA) B->C Chemical synthesis D In Vitro Profiling (ADME & Solubility) C->D Compound isolation E Optimized Lead (High Fsp3, Low CLint) D->E Data validation

Caption: Workflow for bioisosteric replacement using spirocyclic carboxylic acids.

Protocol 1: Sterically Hindered Amide Coupling

Causality: The quaternary carbon at position 2 of the spirocycle creates significant steric bulk. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in low yields. HATU is required due to its ability to form a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours. Validation Check: Monitor via LC-MS to confirm the disappearance of the active ester mass.

  • Quench & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability

Causality: To validate that the fluoromethyl group successfully blocks oxidative metabolism, intrinsic clearance ( CLint​ ) must be measured against a highly cleared control.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic lead in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Combine the compound (1 µM final) with HLM (0.5 mg/mL protein concentration) in the buffer. Pre-incubate at 37°C for 5 minutes. Control: Use Verapamil as a high-clearance positive control.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 3: Kinetic Aqueous Solubility Profiling

Causality: To empirically prove that the increased Fsp3​ translates to better developability, kinetic solubility must be assessed in biologically relevant media.

Step-by-Step Methodology:

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 2%, theoretical max concentration = 200 µM).

  • Incubation: Seal the plate and shake at 300 rpm at room temperature for 24 hours to reach kinetic equilibrium.

  • Filtration: Transfer the suspension to a 0.22 µm filter plate and centrifuge to separate precipitated compound.

  • Quantification: Dilute the filtrate 1:1 with mobile phase and quantify the dissolved concentration using HPLC-UV against a standard curve prepared in neat DMSO.

References

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at:[Link]

  • Swidorski, J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823. Available at:[Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20320775, Spiro[3.3]heptane-2-carboxylic acid. Available at:[Link]

Advanced Analytical Characterization of Fluorinated Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Rationale

The integration of fluorinated spirocyclic scaffolds is a transformative strategy in modern drug discovery. By replacing flat, two-dimensional aromatic rings with rigid, three-dimensional spirocycles, medicinal chemists can improve a drug candidate's spatial complexity, target specificity, and patentability[1]. The strategic addition of fluorine atoms further enhances lipophilicity, membrane permeability, and metabolic stability by blocking cytochrome P450 oxidation sites.

However, the unique architecture of these molecules—specifically the quaternary spiro carbon center and the resulting perpendicular ring systems—presents significant analytical challenges. Characterizing the absolute and relative stereochemistry, conformational dynamics, and enantiomeric purity of these compounds requires a robust, orthogonal analytical strategy. This guide details a self-validating analytical workflow combining Multi-Nuclear NMR, Single-Crystal X-Ray Diffraction (SCXRD), and Chiral HPLC-MS to definitively characterize fluorinated spiro compounds.

Orthogonal Characterization Workflow

To ensure absolute scientific integrity, no single analytical method should be relied upon in isolation. The following workflow illustrates a self-validating system where the findings of one technique cross-verify the others.

G A Fluorinated Spirocycle Synthesis & Isolation B 19F & Multi-Nuclear NMR (Connectivity & Relative Stereo) A->B Structural Elucidation C Single-Crystal X-Ray (Absolute Configuration) A->C 3D Conformation D Chiral HPLC-MS (Enantiomeric Purity) A->D Purity Assessment E Self-Validating Structural Confirmation B->E Validates C->E Validates D->E Validates

Orthogonal analytical workflow for validating fluorinated spiro compounds.

High-Resolution NMR Spectroscopy (¹⁹F, ¹H, ¹³C)

Causality & Principles

Fluorine-19 (¹⁹F) is an exceptional NMR nucleus due to its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio (yielding ~83% the sensitivity of ¹H)[2]. Because fluorine is highly electronegative, its chemical shifts are exquisitely sensitive to changes in the local electronic and stereochemical environment, spanning a massive range of over 800 ppm[2],[3]. In spirocyclic systems, this sensitivity allows analysts to easily distinguish between complex diastereomers that might overlap in ¹H NMR. Furthermore, the lack of endogenous fluorine in biological systems means ¹⁹F NMR suffers from zero background interference, making it ideal for fragment-based drug screening[4].

Quantitative Data: Typical ¹⁹F Chemical Shifts

The table below summarizes typical ¹⁹F chemical shifts for motifs commonly engineered into spirocyclic drug candidates[2],[3].

Fluorinated MotifTypical ¹⁹F Chemical Shift (ppm)Structural Implication in Spirocycles
-CF₃ (Trifluoromethyl) -50 to -70Often used as a lipophilic pendant; freely rotating, typically appears as a sharp singlet.
-CF₂- (Gem-difluoro) -90 to -120Integrated into the spiro ring; exhibits complex AB quartets due to the diastereotopic nature of the rigid ring.
-CH₂F (Monofluoro) -160 to -220Highly sensitive to ring puckering; strong ²J(H,F) coupling (~45-50 Hz) provides conformational data.
Ar-F (Aromatic F) -110 to -130Used for metabolic blocking on spiro-fused aryl rings; shifts heavily dependent on ortho/para substituents.
Referenced to Trichlorofluoromethane (CFCl₃) at 0 ppm.
Protocol: Self-Validating Multi-Nuclear NMR Acquisition

Step 1: Sample Preparation Dissolve 5–10 mg of the highly pure spiro compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: High concentration is required to achieve adequate signal-to-noise ratios for 2D heteronuclear experiments without excessive acquisition times.

Step 2: 1D ¹⁹F Acquisition with ¹H Decoupling Acquire a 1D ¹⁹F spectrum utilizing inverse gated ¹H decoupling. Causality: Fluorine strongly couples with adjacent protons. Decoupling collapses complex multiplets into sharp singlets (or AB systems for diastereotopic fluorines), allowing for precise integration and purity assessment.

Step 3: 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) Set the mixing time ( τm​ ) to 300–500 ms. Causality: HOESY detects through-space dipole-dipole interactions between protons and fluorine atoms. Because the two rings of a spirocycle are perpendicular, a fluorine atom on one ring will show a strong Nuclear Overhauser Effect (NOE) to specific axial/equatorial protons on the adjacent ring. This definitively establishes the relative stereochemistry across the quaternary spiro center.

Validation Check: Compare the integrated ¹⁹F signal intensity against an internal standard (e.g., trifluorotoluene). If the integration does not match the expected stoichiometric ratio of the spirocycle, suspect an incomplete reaction or co-eluting fluorinated impurities. If HOESY cross-peaks contradict the predicted scalar couplings from ¹³C-¹⁹F HMBC, the structural assignment must be re-evaluated.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Principles

While NMR provides excellent data on connectivity and relative stereochemistry, Single-Crystal X-Ray Diffraction remains the gold standard for determining the absolute configuration of the quaternary spiro carbon and mapping the precise dihedral angles of the perpendicular rings[5]. Because fluorinated spirocycles often lack heavy atoms (like Br or I), specialized X-ray techniques are required to determine absolute stereochemistry based on anomalous dispersion.

Protocol: Crystallization and SCXRD Analysis

Step 1: Crystal Growth via Vapor Diffusion Dissolve 2–5 mg of the spirocycle in a minimum volume of a good solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane). Causality: Slow vapor diffusion allows the rigid spirocyclic core to pack efficiently into a highly ordered crystal lattice, minimizing twinning or disorder.

Step 2: Data Collection using Cu Kα Radiation Mount the crystal on a diffractometer equipped with a Copper microfocus source (λ = 1.5418 Å) rather than a standard Molybdenum source. Causality: Cu Kα radiation provides significantly stronger anomalous dispersion signals for light atoms (F, O, N, C). This is mathematically critical for determining the absolute configuration of the chiral spiro center without needing to synthesize a heavy-atom derivative.

Validation Check: Evaluate the Flack parameter during structure refinement. A self-validating system dictates that a Flack parameter near 0 (±0.1) confirms the correct absolute configuration. A value near 1 indicates the inverted enantiomer has been modeled, necessitating a structural revision.

Chiral HPLC-MS for Stereoisomeric Purity

Causality & Principles

Spiro compounds inherently possess axial or point chirality depending on their substitution patterns. Fluorine substitution significantly alters the molecule's dipole moment and hydrogen/halogen bonding capabilities. This makes immobilized polysaccharide-based chiral stationary phases (CSPs) highly effective, as the highly electronegative fluorine atoms interact stereoselectively with the carbamate linkages of the CSP.

Protocol: Chiral Separation Method Development

Step 1: Column Selection & Equilibration Select an immobilized amylose or cellulose-based chiral column (e.g., CHIRALPAK IA or IB, 4.6 x 250 mm, 5 µm). Equilibrate with a normal-phase mixture of Hexane/Isopropanol (90:10 v/v). Causality: Immobilized columns allow the use of a wider range of organic modifiers without degrading the stationary phase, which is vital for eluting highly lipophilic fluorinated spirocycles.

Step 2: Mobile Phase Optimization If the spirocycle contains basic nitrogen atoms (e.g., diazaspiro undecanes[5] or spiro-piperidines), add 0.1% Diethylamine (DEA) to the mobile phase. Causality: DEA suppresses secondary interactions between the basic nitrogen of the spirocycle and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution of enantiomers.

Step 3: MS Detection (ESI+) Split the eluent flow and direct 10% into a Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Causality: MS detection confirms that the separated peaks are indeed the target enantiomers (identical m/z) and not structurally distinct impurities, closing the validation loop.

References

  • [Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles] - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8eYCgSHIsYwl8N5u-hS38g4Flxslxl99n9BgCCahF5Qgsq50FUEk5AH9F-i9iz18TsgINJiG0_B9Dzhh3It8blRpXgOgVoO3h7gCLLaWYMb8YGm-0kJjglOSMvadBVZbTHA==]
  • [Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery] - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_RrLDY1DDbgqJB97wzs6xgHq_JXeARVXDAXkpcgmx-6CeXUiLrmcQHQCpCE8N44gi5Uh3CMX5lz5_Uslg1x9GnbT2Dainiw5YtG3kZvtsXuFkpigxi7sl-ROQ_XrHZjwocSs=]
  • [Fluorine-19 nuclear magnetic resonance spectroscopy] - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPXAEWCOXnDWye3CDjtMt1aBq9dcNzDC6Rcsb5AN8Xrg8bNyUu-RGF69bvz2qLJuy-WBKi-S1XlFk7oecXQe9MQZ7zSxwzMUKeTEQpiLBaGLWafZt1HpXzguEW7Ccx_-luaO3UY5BlFb_fuhL5tsfZV3PXifTBtj3knoF4mLTebLSmNFP0Dx_2NQO]
  • [19F NMR Chemical Shift Table - Organofluorine] - Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqPg-_fauk_0ewCHS7xXFKNGc3YcdL7vB789Y7__DzUqGn5WaYjLKJUxbTsdpUZiMUFz82-4NQ5pyUnJpJvOPD1RTFfdiQVSCrxdUG0HptbwxHd4uOKCbP5H_cbMboHfGOR89HsxT1jy6RZeWl6PA4Jul-4SzFeVdH9yPsh-gG7LLRmP90lsnwztFCnc=]
  • [Photoinduced Nonstabilized Azomethine Ylide Formation for the Preparation of Fluorine Containing Pyrrolidines] - ACS Publications.[https://vertexaisearch.cloud.google.

Sources

Application Note: Biocatalytic Strategies for the Synthesis of Axially Chiral Spiro[3.3]heptane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Introduction: The Rise of Spirocyclic Bioisosteres

In modern medicinal chemistry, there is a paradigm shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to improve aqueous solubility, reduce off-target promiscuity, and enhance overall clinical success rates[1][2]. The spiro[3.3]heptane core has emerged as a premier saturated bioisostere for planar aromatic rings (such as benzene)[2][3].

However, 2,6-disubstituted spiro[3.3]heptanes inherently possess axial chirality[1][4]. Because the differentiating functional groups are spatially distant across the rigid spirocyclic framework, traditional asymmetric chemical synthesis and chiral chromatography often suffer from low yields, poor enantiomeric excess (ee), and high solvent waste[1][4]. To bypass these bottlenecks, biocatalysis offers a highly stereoselective, environmentally benign, and scalable approach for the desymmetrization and kinetic resolution of spiro[3.3]heptane carboxylic acid derivatives[1][5].

Mechanistic Principles of Spirocyclic Biocatalysis

As a Senior Application Scientist, selecting the correct enzyme class requires understanding the steric and electronic demands of the spirocyclic substrate. The following three enzymatic pathways represent the state-of-the-art in spiro[3.3]heptane functionalization:

Ketoreductase (KRED) Desymmetrization

Prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives can be desymmetrized via KRED-mediated reduction[1][6].

  • Causality & Design: The high symmetry of the spiro[3.3]heptane core makes standard reductions poorly selective. By derivatizing the carboxylic acid into a bulky amide (e.g., a 4-(trifluoromethoxy)aniline derivative), researchers maximize steric clashes within the KRED active site[5]. This forces the substrate into a single productive binding conformation, allowing the hydride transfer from NADPH to occur exclusively on one face of the ketone, yielding the axially chiral alcohol in >90% ee[5][6].

Esterase/Lipase Kinetic Resolution

Pig Liver Esterase (PLE) and specific lipases catalyze the asymmetric hydrolysis of symmetric spiro[3.3]heptane esters, such as 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane[3][7].

  • Causality & Design: The esterase active site features a classic catalytic triad (Ser-His-Asp). The rigid spiro-core restricts the rotational freedom of the ester arms. The enzyme selectively binds and hydrolyzes the ester groups on one spatial hemisphere of the molecule, generating an enantioenriched diol-diester that can be further oxidized to a carboxylic acid[3][7].

Cytochrome P450-Mediated C–H Hydroxylation

Engineered Cytochrome P450BM3 variants can perform late-stage, regioselective C–H hydroxylation on the spiro[3.3]heptane core[2].

  • Causality & Design: Unactivated sp³ C–H bonds are notoriously difficult to oxidize chemically without over-oxidation. By utilizing an N-benzyl spiro[3.3]heptane-2-carboxamide substrate, the polar carboxamide moiety acts as a directing anchor within the P450 heme pocket. This precise positioning exposes only specific distal C–H bonds to the highly reactive iron-oxo species, yielding monohydroxylated regioisomers with near-perfect enantioselectivity[2].

Biocatalytic Workflow Visualization

G Substrate Prochiral/Racemic Spiro[3.3]heptane KRED Ketoreductase (KRED) Desymmetrization Substrate->KRED NADPH, Cofactor Recycling PLE Pig Liver Esterase (PLE) Kinetic Resolution Substrate->PLE Aqueous Buffer, pH 7.0 P450 P450BM3 C-H Hydroxylation Substrate->P450 O2, NADPH Prod1 Axially Chiral Alcohol (>90% ee) KRED->Prod1 Prod2 Enantiopure Acid/Ester (Moderate to High ee) PLE->Prod2 Prod3 Regioselective Hydroxylated Core P450->Prod3

Biocatalytic pathways for the functionalization of spiro[3.3]heptane derivatives.

Experimental Protocols

Protocol A: KRED-Catalyzed Desymmetrization of 6-Oxaspiro[3.3]heptane Derivatives

Adapted from the methodology developed by Vertex Pharmaceuticals[1][6].

Reagents & Materials:

  • Substrate: Prochiral 6-oxaspiro[3.3]heptane-2-carboxamide derivative (e.g., 4-(trifluoromethoxy)phenyl amide)[5].

  • Enzyme: Commercial KRED panel (e.g., Codexis or similar off-the-shelf library)[1].

  • Cofactor: NADP⁺ (0.1 mM).

  • Recycling System: Glucose (250 mM) and Glucose Dehydrogenase (GDH, 1 U/mL) OR Isopropanol (10% v/v).

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.0, containing 2 mM MgSO₄.

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 50 mg of the spirocyclic substrate in 0.5 mL of DMSO. Expert Insight: Spirocyclic amides often suffer from poor aqueous solubility. Keeping DMSO concentration below 5% (v/v) in the final reaction prevents KRED denaturation while ensuring substrate availability.

  • Reaction Assembly: To a 50 mL bioreactor, add 9.5 mL of the phosphate buffer, the NADP⁺ cofactor, and the glucose/GDH recycling system.

  • Enzyme Addition: Add 10 mg of the selected KRED powder to the buffer. Stir gently at 30°C for 5 minutes to rehydrate the enzyme.

  • Initiation: Add the DMSO-substrate solution dropwise to the bioreactor.

  • Incubation & In-Process Control (IPC): Incubate at 30°C with 250 rpm orbital shaking. Self-Validating Step: At 4 hours and 12 hours, extract a 50 µL aliquot, quench with 100 µL ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC. The reaction is deemed complete when the ketone peak disappears and the chiral alcohol peak shows >90% ee[5].

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum to yield the axially chiral alcohol, which can be further elaborated into amino acid building blocks[1][6].

Protocol B: PLE-Catalyzed Asymmetric Hydrolysis

Adapted from Naemura et al.[7][8].

Reagents & Materials:

  • Substrate: 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane[3][7].

  • Enzyme: Pig Liver Esterase (PLE, suspension in 3.2 M (NH₄)₂SO₄).

  • Buffer: 0.1 M Phosphate buffer, pH 7.0.

  • Titrant: 0.1 M NaOH.

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 g of the spiro[3.3]heptane tetraester in 50 mL of phosphate buffer.

  • Enzyme Addition: Add 100 µL of the PLE suspension.

  • pH-Stat Monitoring: Maintain the reaction strictly at pH 7.0 using an automated pH-stat titrator dispensing 0.1 M NaOH. Expert Insight: The hydrolysis of the ester releases acetic acid, dropping the pH. If the pH falls below 6.0, PLE activity plummets; if it rises above 8.0, spontaneous (non-enantioselective) chemical hydrolysis occurs, destroying the ee. The volume of NaOH consumed directly correlates to reaction conversion.

  • Termination: Once exactly 2.0 equivalents of NaOH have been consumed (indicating hydrolysis of two ester groups), quench the reaction by adding 50 mL of acetone and filtering off the precipitated enzyme.

  • Purification: Evaporate the acetone, extract the aqueous layer with diethyl ether, and purify via silica gel chromatography to isolate the axially chiral 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane[3][7].

Quantitative Data Summary

The table below consolidates the expected outcomes of the enzymatic workflows described above, providing a benchmark for assay validation.

Enzyme ClassSubstrate TypeReaction TypeTarget ProductExpected ee (%)Key Reference
Ketoreductase (KRED) 6-oxaspiro[3.3]heptane-2-carboxamide derivativeDesymmetrization (Reduction)Axially chiral alcohol>90%O'Dowd et al. (2022)[1][6]
Pig Liver Esterase (PLE) 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptaneAsymmetric HydrolysisChiral diol-diesterModerateNaemura et al. (1990)[3][7]
Cytochrome P450BM3 N-benzyl spiro[3.3]heptane-2-carboxamideC–H HydroxylationMonohydroxylated regioisomers>99%ACS Org. Lett. (2025)[2]

References

  • O'Dowd, H., Manske, J. L., Freedman, S. A., & Cochran, J. E. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters, 24(18), 3431-3434. URL: [Link]

  • Naemura, K., & Furutani, A. (1990). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 3215-3217. URL: [Link]

  • ACS Publications. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. URL: [Link](Journal Link)

  • ACS Publications. (2026). Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Catalysis. URL: [Link]

Sources

Application Note: Derivatization of the Carboxylic Acid Group on the Spiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[3.3]heptane core has emerged as a premier sp3 -rich bioisostere for saturated and aromatic rings (such as piperidine, piperazine, and benzene) in modern drug discovery[1]. By replacing flat aromatic systems with this rigid, three-dimensional scaffold, medicinal chemists can significantly improve physicochemical properties—including aqueous solubility and lipophilicity (logD)—while maintaining the precise exit vectors required for target binding[1].

Within this chemical space, the carboxylic acid derivative (e.g., spiro[3.3]heptane-2-carboxylic acid) serves as a pivotal synthetic node[2]. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for three critical derivatizations: amide coupling, Curtius rearrangement, and decarboxylative halogenation.

Mechanistic Insights & Causality

  • Steric Hindrance and Amide Coupling: The cyclobutane rings impose moderate steric bulk around the 2-position. Standard coupling reagents (like EDC/HOBt) often lead to sluggish reaction rates and incomplete conversions. Utilizing uronium-based coupling reagents such as HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the coupling with both primary and secondary amines to completion[3].

  • Thermal Stability and Curtius Rearrangement: The spiro[3.3]heptane core is remarkably stable to thermal conditions. When converting the carboxylic acid to an amine, the Curtius rearrangement using diphenylphosphoryl azide (DPPA) is ideal. DPPA generates the acyl azide in situ, bypassing the need to isolate explosive intermediates. The subsequent thermal extrusion of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force, yielding an isocyanate that is cleanly trapped by an alcohol (e.g., benzyl alcohol) to form a protected amine[1].

  • Radical Stability and Decarboxylative Halogenation: Direct halogenation of the spirocycle is challenging. However, the carboxylic acid can be converted into a Barton ester (thiohydroxamate). Homolytic cleavage of the N–O bond followed by decarboxylation generates a transient, carbon-centered spirocyclic radical. This radical is sufficiently stable to be trapped by a halogen donor (e.g., BrCCl3​ ), providing a direct route to 2-bromospiro[3.3]heptane derivatives[4].

Derivatization Workflow

G Core Spiro[3.3]heptane-2-carboxylic acid Amide Amide Coupling (Bioisostere Linkage) Core->Amide HATU, DIPEA, R-NH2 Amine Curtius Rearrangement (Carbamate / Amine) Core->Amine DPPA, Et3N, BnOH Reduction Reduction (Primary Alcohol) Core->Reduction LiAlH4 or BH3·THF Radical Decarboxylative Halogenation (Bromide / Chloride) Core->Radical Barton Ester, BrCCl3

Divergent derivatization pathways of spiro[3.3]heptane-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize an amide-linked spiro[3.3]heptane bioisostere fragment.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Monitor the reaction via LCMS. The formation of the HOAt-active ester intermediate ( [M+H]+ typically +118 Da from the acid) can often be observed. Complete disappearance of the starting acid indicates successful activation.

  • Coupling: Add the desired amine (1.1 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Curtius Rearrangement to Cbz-Protected Amine

Objective: Convert the carboxylic acid to a 2-aminospiro[3.3]heptane derivative[1].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene (0.15 M).

  • Reagent Addition: Add triethylamine (1.5 equiv) and DPPA (1.1 equiv). Stir at room temperature for 30 minutes to form the acyl azide.

  • Rearrangement & Trapping: Add benzyl alcohol (2.0 equiv). Heat the reaction mixture to 90 °C for 6–8 hours.

    • Self-Validation Check: The reaction is self-indicating; the steady evolution of N2​ gas bubbles confirms the thermal rearrangement of the acyl azide to the isocyanate. If gas evolution ceases prematurely, the reaction temperature may be too low.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 1M HCl, then brine. Dry and purify via silica gel chromatography.

Protocol C: Barton Decarboxylative Bromination

Objective: Synthesize 2-bromospiro[3.3]heptane via a radical intermediate[4].

  • Thiohydroxamate Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH2​Cl2​ . Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir until gas evolution ceases, then concentrate to yield the acid chloride.

  • Barton Esterification: Dissolve the acid chloride in BrCCl3​ (acts as both solvent and halogen trap). Add 2-mercaptopyridine N-oxide sodium salt (1.2 equiv) and a catalytic amount of DMAP.

  • Radical Cleavage: Heat the mixture to reflux (or irradiate with a tungsten lamp) for 12 hours.

    • Self-Validation Check: The Barton ester intermediate is characteristically yellow. Upon irradiation or heating, the bleaching of this yellow color serves as a visual confirmation that radical decarboxylation has successfully occurred.

  • Workup: Filter the suspension, wash the filtrate with 1M NaOH to remove pyridine-2-thione byproducts, dry, and concentrate carefully (product may be volatile).

Quantitative Data Summary

To aid in reaction planning and scale-up, the following table summarizes the expected quantitative parameters for the derivatization of the spiro[3.3]heptane-2-carboxylic acid scaffold based on optimized literature conditions.

Derivatization PathwayReagents & ConditionsTypical Yield (%)Reaction TimeKey Self-Validation Indicator
Amide Coupling HATU, DIPEA, DMF, RT85–95%2–4 hHOAt-active ester via LCMS
Curtius Rearrangement DPPA, Et3​N , BnOH, Toluene, 90 °C70–85%6–8 hContinuous N2​ gas evolution
Decarboxylative Bromination Barton ester, BrCCl3​ , or Δ 60–75%12 hBleaching of yellow intermediate
Reduction to Alcohol LiAlH4​ , THF, 0 °C to RT80–90%4 hDisappearance of C=O stretch in IR

References

  • Title: Multigram Synthesis of Advanced 6,6-Difluorospiro[3.
  • Title: Enantioselective Synthesis of Axially Chiral Spiro[3.
  • Title: Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.
  • Title: Spiro[3.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spiro[1]heptane cores into their pipelines as conformationally restricted bioisosteres for piperidine, morpholine, or cyclohexane[2].

Introducing a quaternary center at the C2 position bearing both a fluoromethyl (-CH₂F) and a carboxylic acid (-COOH) group presents a formidable synthetic challenge. The neopentyl-like steric hindrance combined with the inherent strain of the cyclobutane rings often leads to unexpected rearrangements, poor yields, and isolation failures[3].

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure a successful synthesis.

Part 1: Synthetic Workflow & Pathway Visualization

The most reliable approach to synthesizing 2-(Fluoromethyl)spiro[1]heptane-2-carboxylic acid avoids direct fluorination of the acid. Instead, we utilize a chemoselective desymmetrization of diethyl spiro[1]heptane-2,2-dicarboxylate, followed by a strictly controlled Sₙ2 fluorination to prevent ring expansion.

Workflow A Diethyl spiro[3.3]heptane -2,2-dicarboxylate B Monoester Monoacid Intermediate A->B 1 eq. NaOH EtOH/H2O C Ethyl 2-(hydroxymethyl)spiro[3.3]heptane -2-carboxylate B->C BH3·THF (Selective Reduction) D Ethyl 2-(fluoromethyl)spiro[3.3]heptane -2-carboxylate C->D 1. MsCl, Et3N 2. TBAF, t-BuOH (SN2) F Ring-Expanded Cyclopentyl Byproducts C->F DAST or XtalFluor (SN1 Pathway) E 2-(Fluoromethyl)spiroheptane -2-carboxylic acid D->E LiOH, THF/H2O then HCl (pH 2)

Fig 1: Chemoselective synthesis workflow highlighting the critical SN1 ring-expansion risk.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a complex mixture of ring-expanded products during the fluorination of ethyl 2-(hydroxymethyl)spiro[1]heptane-2-carboxylate? A1: This is the most common failure mode. The C2 position is a highly hindered neopentyl-like primary alcohol. When treated with standard deoxofluorinating agents like DAST, the reaction proceeds via the formation of a carbocation intermediate. Due to the high ring strain of the spiro[1]heptane system, this non-classical cyclopropylmethyl/cyclobutyl carbocation rapidly undergoes a Wagner-Meerwein-type rearrangement to form a more thermodynamically stable cyclopentyl cation, yielding ring-expanded fluorocyclopentane byproducts[4]. To prevent this, you must strictly enforce an Sₙ2 pathway by converting the alcohol to a mesylate and displacing it with a nucleophilic fluoride source[5].

Q2: My nucleophilic fluorination (MsCl followed by TBAF) is giving less than 20% conversion. How can I drive this reaction to completion? A2: Sₙ2 reactions at neopentyl centers are notoriously slow due to steric blocking of the backside attack trajectory. If you simply heat the reaction, the basicity of the naked fluoride ion will cause E2 elimination or degradation. Solution: Use a co-solvent system of THF and tert-butanol (t-BuOH) (typically 4:1). The t-BuOH forms a hydrogen-bonding network with the fluoride ion, significantly dampening its basicity while maintaining sufficient nucleophilicity to achieve the displacement[5]. Additionally, ensure your TBAF is relatively dry (use a 1.0 M solution in THF, dried over molecular sieves if necessary) and run the reaction at a controlled reflux (70 °C) for 24-48 hours.

Q3: The desymmetrization of diethyl spiro[1]heptane-2,2-dicarboxylate yields significant amounts of the over-reduced diol. How can I improve mono-reduction selectivity? A3: Using strong global reducing agents like LiAlH₄ or DIBAL-H makes it nearly impossible to stop at the mono-alcohol stage. Solution: First, perform a controlled mono-saponification using exactly 1.0 equivalent of NaOH in cold EtOH/H₂O to generate the monoester-monoacid. Then, use Borane-THF (BH₃·THF) complex. Borane is an electrophilic reducing agent that selectively coordinates to the more electron-rich carbonyl oxygen of the carboxylic acid, reducing it to the alcohol while leaving the ester completely untouched.

Q4: I am losing product during the final workup of the carboxylic acid. Where is my mass going? A4: Low molecular weight spirocyclic carboxylic acids and their fluorinated derivatives are surprisingly volatile and possess high aqueous solubility. Solution: During the final acidification, lower the pH to exactly 2.0 to ensure full protonation. Extract with a less polar organic solvent like MTBE instead of EtOAc to minimize water carryover. Most importantly, during solvent evaporation, do not use a high vacuum pump (<10 mbar); use a standard rotary evaporator at >50 mbar and a water bath no hotter than 30 °C.

Part 3: Quantitative Data on Fluorination Strategies

To underscore the importance of reagent selection, the table below summarizes the outcomes of various fluorination strategies attempted on the spiro[1]heptane neopentyl alcohol intermediate.

Fluorination MethodPrimary MechanismOverall Conversion (%)Ring-Expansion Byproducts (%)Isolated Target Yield (%)Recommendation
DAST / CH₂Cl₂ Sₙ1-dominant>95%75 - 85%< 10%Do Not Use
XtalFluor-E / DBU Mixed Sₙ1 / Sₙ290%40 - 50%35 - 40%Avoid
Morph-DAST Sₙ2-favored85%15 - 20%60 - 65%Viable Alternative
MsCl then TBAF / t-BuOH Sₙ2-strict80 - 85%< 5% 70 - 75% Preferred Protocol

Part 4: Validated Experimental Protocols

Protocol 1: Selective Reduction to Ethyl 2-(hydroxymethyl)spiro[1]heptane-2-carboxylate

Rationale: Exploits the electrophilic nature of BH₃ to selectively reduce the acid moiety in the presence of an ester.

  • Setup: Dissolve the monoester-monoacid intermediate (10.0 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Addition: Dropwise add BH₃·THF (1.0 M in THF, 15.0 mL, 1.5 eq) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Carefully cool back to 0 °C and quench dropwise with Methanol (10 mL) until effervescence ceases.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: ¹H NMR should show a new singlet integrating to 2H at ~3.7 ppm (-CH₂ OH) and the retention of the ethyl ester quartet at ~4.1 ppm.

Protocol 2: Strict Sₙ2 Fluorination via Mesylate Intermediate

Rationale: Bypasses the carbocation-induced Wagner-Meerwein rearrangement of the cyclobutane ring by utilizing a stable leaving group and a basicity-dampened fluoride source[4],[5].

  • Mesylation: Dissolve the alcohol from Protocol 1 (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL). Add Triethylamine (15.0 mmol) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 12.0 mmol) dropwise. Stir for 2 hours at 0 °C. Wash with water, dry, and concentrate to yield the crude mesylate.

  • Fluorination: Dissolve the crude mesylate in a mixture of anhydrous THF (20 mL) and tert-butanol (5 mL).

  • Displacement: Add TBAF (1.0 M in THF, 20.0 mL, 2.0 eq). Heat the reaction to 70 °C (reflux) for 36 hours.

  • Workup: Cool to room temperature, dilute with MTBE (50 mL), and wash extensively with water (3 x 30 mL) to remove tetrabutylammonium salts. Dry over MgSO₄ and concentrate carefully (>50 mbar).

  • Self-Validation Checkpoint: ¹H NMR will display a characteristic doublet for the -CH₂ F protons at ~4.5 ppm with a massive geminal coupling constant (²J_{HF} ≈ 47 Hz). ¹⁹F NMR will show a distinct triplet around -225 ppm.

Protocol 3: Saponification to the Final Target
  • Setup: Dissolve the fluorinated ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Hydrolysis: Add LiOH·H₂O (15.0 mmol, 3.0 eq). Stir at room temperature for 16 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash once with MTBE (10 mL) to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2.0 using 2M HCl.

  • Extraction: Extract the milky aqueous layer with MTBE (3 x 20 mL). Dry the combined organics over Na₂SO₄ and concentrate at 30 °C / 50 mbar to yield 2-(Fluoromethyl)spiro[1]heptane-2-carboxylic acid as a white solid/oil.

  • Self-Validation Checkpoint: Disappearance of the ethyl ester signals in ¹H NMR. The ¹⁹F NMR triplet at -225 ppm must remain intact, confirming the fluoromethyl group survived the basic hydrolysis.

References

  • Chernykh A. V. et al. "Synthesis of fluorinated building blocks based on spiro[1]heptane scaffold". Enamine / Tetrahedron.

  • "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[1]heptane Building Blocks". ChemRxiv.

  • "Ring enlargement and ring contraction induced by DAST". University of Michigan.
  • "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin

Sources

Part 3: Troubleshooting Guide – Controlling Radical Ring-Opening

Technical Support Center: Scale-Up Synthesis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical bottlenecks encountered when scaling up the synthesis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid .

Scaling highly strained spirocyclic systems and managing hazardous deoxyfluorination reactions require a deep understanding of reaction kinetics, thermodynamics, and reagent stability. This guide is designed to provide you with field-proven, self-validating methodologies to ensure safety, high yields, and reproducibility at the multi-kilogram scale.

I. Synthetic Workflow Overview

The construction of the 2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid scaffold typically relies on a convergent approach: spirocyclization via double alkylation, desymmetrization, deoxyfluorination, and final deprotection [2].

SynthesisWorkflow SM 1,1-Bis(bromomethyl)cyclobutane + Diethyl malonate Step1 Spirocyclization Base-mediated double alkylation SM->Step1 Int1 Diethyl spiro[3.3]heptane- 2,2-dicarboxylate Step1->Int1 Step2 Desymmetrization 1. Mono-saponification 2. Borane reduction Int1->Step2 Int2 Ethyl 2-(hydroxymethyl)spiro[3.3] heptane-2-carboxylate Step2->Int2 Step3 Deoxyfluorination XtalFluor-E / Et3N·3HF Int2->Step3 Int3 Ethyl 2-(fluoromethyl)spiro[3.3] heptane-2-carboxylate Step3->Int3 Step4 Ester Hydrolysis LiOH, THF/H2O Int3->Step4 Product 2-(Fluoromethyl)spiro[3.3] heptane-2-carboxylic acid Step4->Product

Fig 1: Scale-up synthetic workflow for 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid.

II. Troubleshooting FAQs

Q1: Why does our spirocyclization yield drop significantly when scaling from 10 g to 100 g?

The Causality: The formation of the spiro[3.3]heptane core via the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane is highly dependent on mixing efficiency and base stoichiometry [2]. At a small scale, heat dissipation and homogenization are rapid. At a >100 g scale, poor mixing leads to localized areas of low base concentration. This stalls the reaction at the mono-alkylated intermediate, which then undergoes competitive E2 elimination (forming an exocyclic olefin) rather than the sterically hindered intramolecular ring closure. The Solution: Switch from a heterogeneous base suspension (e.g., K2​CO3​ in DMF) to a homogeneous system or use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with aqueous NaOH/toluene. Ensure the mechanical stirring creates a deep vortex to maximize interfacial surface area.

Q2: We experienced a thermal runaway and reactor overpressurization during the deoxyfluorination of the hydroxymethyl intermediate using DAST. How can we safely scale this step?

The Causality: Diethylaminosulfur trifluoride (DAST) is notoriously unstable at scale. It undergoes an autocatalytic decomposition with an exotherm onset at approximately 107 °C, generating massive volumes of SF4​ and HF gases [1]. Furthermore, DAST requires hazardous distillation during its manufacture, increasing batch-to-batch variability[1]. The Solution: Transition to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a crystalline salt that does not generate free HF until activated by a promoter (like Et3​N⋅3HF ) and exhibits thermal stability well above 200 °C [1]. It provides the same deoxofluorination capability as DAST but is fundamentally safer for pilot-plant scale-up [3].

Q3: How do we prevent the formation of elimination byproducts during the fluorination step?

The Causality: The hydroxymethyl group on the spiro[3.3]heptane core is situated at a neopentyl-like quaternary center. If the SN​2 displacement of the activated oxygen leaving group by the fluoride ion is too slow, the intermediate can undergo carbocation rearrangement or E1/E2 elimination[1]. The Solution: The use of XtalFluor-E in conjunction with Et3​N⋅3HF provides a highly nucleophilic, soluble fluoride source that outcompetes the elimination pathway. This combination significantly suppresses olefin formation compared to DAST or Deoxo-Fluor [1].

III. Quantitative Data: Fluorinating Agent Selection Matrix

To justify the transition away from DAST, review the following comparative data for the fluorination of primary alcohols at scale.

ReagentPhysical StateExotherm Onset (°C)Corrosivity (Free HF)Elimination ByproductsScalability / Safety Profile
DAST Liquid~107 °CHighModerate (10-15%)Poor: Explosion hazard; requires specialized venting [1][3].
Deoxo-Fluor Liquid~140 °CHighModerate (5-10%)Fair: Better than DAST, but still poses gas-generation risks [3].
XtalFluor-E Crystalline Solid>200 °CLow (Requires promoter)Low (<5%)Excellent: Easily weighed, stable, standard borosilicate compatible[1].

IV. Self-Validating Experimental Protocol: Deoxyfluorination at Scale

This protocol details the conversion of ethyl 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylate to ethyl 2-(fluoromethyl)spiro[3.3]heptane-2-carboxylate using XtalFluor-E. It is engineered as a self-validating system , meaning each critical phase contains an analytical checkpoint to prevent downstream failures.

Materials Required:
  • Ethyl 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • XtalFluor-E (1.5 equiv)

  • Triethylamine trihydrofluoride ( Et3​N⋅3HF ) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

Step 1: System Dehydration & Preparation

  • Charge the reactor with the hydroxymethyl substrate and anhydrous DCM.

  • Self-Validation Check 1 (Moisture): Perform a Karl Fischer (KF) titration on the reaction mixture. Actionable Metric: The water content must be < 100 ppm . If >100 ppm, water will prematurely hydrolyze the XtalFluor-E to sulfinyl fluoride, killing the reaction. Add molecular sieves or azeotropically dry the system before proceeding.

Step 2: Reagent Charging

  • Cool the reactor to -20 °C.

  • Add Et3​N⋅3HF (2.0 equiv) via an addition funnel.

  • Add XtalFluor-E (1.5 equiv) in portions over 30 minutes.

  • Self-Validation Check 2 (Activation): Monitor the internal reactor temperature. You should observe a mild, controlled exotherm ( ΔT≈2−5 °C) upon the addition of XtalFluor-E. This confirms the generation of the active fluorinating species. If no exotherm is observed, reagent degradation has occurred.

Step 3: Reaction Maturation

  • Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Self-Validation Check 3 (Conversion): Pull an In-Process Control (IPC) sample for GC-MS or 19F NMR. Actionable Metric: Look for the complete disappearance of the starting material mass/signal and the appearance of a triplet in the 19F NMR (due to coupling with the adjacent −CH2​− protons). Ensure the elimination byproduct peak (exocyclic double bond) is <5% by AUC.

Step 4: Quench & Workup

  • Cool the mixture to 0 °C and slowly quench with 5 volumes of saturated aqueous NaHCO3​ .

  • Self-Validation Check 4 (Neutralization): Test the pH of the aqueous layer. It must be > 7.5 . If acidic, residual HF remains, which will corrode standard stainless-steel distillation equipment during downstream purification. Add additional NaHCO3​ until basic.

  • Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure to yield the fluorinated ester, ready for final LiOH hydrolysis to the target carboxylic acid.

V. References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry (ACS Publications). URL:

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. URL:

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem. URL:

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Analysis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Spiro[3.3]heptane scaffolds are increasingly utilized as conformationally restricted bioisosteres for more flexible ring systems like cyclohexane, offering a unique three-dimensional architecture for drug design.[1][2] The introduction of a fluoromethyl group further modulates physicochemical properties such as lipophilicity and metabolic stability.[3]

This document serves as a practical guide for researchers, offering a predictive analysis of the ¹H and ¹³C NMR spectra, a robust experimental protocol, and a comparative discussion with relevant structural analogs. Our approach emphasizes the causality behind spectral features, providing a framework for the confident structural elucidation of this and similar complex scaffolds.

Molecular Structure and Key NMR-Active Features

The unique structure of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid presents distinct challenges and opportunities for NMR analysis. The rigid, puckered cyclobutane rings lock the molecule into a specific conformation, while the presence of the ¹⁹F nucleus introduces characteristic couplings that are invaluable for structural confirmation.[4]

Caption: Structure of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid with key atoms numbered.

Experimental Design: A Self-Validating Protocol

The acquisition of high-quality, unambiguous NMR data is paramount. The following protocol is designed to provide a comprehensive dataset, incorporating one-dimensional and two-dimensional experiments that cross-validate spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Assignment prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ or DMSO-d₆ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 acq1d 1D Spectra: ¹H NMR ¹³C{¹H} NMR ¹⁹F NMR prep2->acq1d Insert into spectrometer acq2d 2D Correlation Spectra: COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C long-range) acq1d->acq2d anl1 Assign ¹H signals using integration, multiplicity, and COSY acq2d->anl1 Process data anl2 Assign protonated carbons using HSQC anl1->anl2 anl3 Assign quaternary carbons and confirm scaffold using HMBC anl2->anl3 anl4 Confirm F-coupled nuclei using ¹³C and ¹H spectra anl3->anl4

Caption: Recommended workflow for the complete NMR analysis of the title compound.

Methodology Details:

  • Sample Preparation:

    • Solvent Choice: Deuterated chloroform (CDCl₃) is a common starting point. However, if solubility is limited or if the carboxylic acid proton signal is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange.

    • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time on a modern spectrometer (≥400 MHz).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is sufficient. The spectral width should be set to encompass a range from approximately -1 to 13 ppm to ensure capture of all signals, including the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard for routine spectra, providing singlets for each unique carbon.

    • Rationale: To observe C-F coupling, a proton-decoupled but fluorine-coupled spectrum may be acquired. Alternatively, a standard proton-decoupled spectrum will often show these couplings clearly.

  • Two-Dimensional (2D) NMR:

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying proton-proton coupling networks, allowing for the unambiguous assignment of the protons on the spiro[3.3]heptane core.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the signals of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is critical for assigning quaternary carbons (like the spiro-center C4, the substituted carbon C3, and the carboxyl carbon C9) and for confirming the overall connectivity of the molecular skeleton.

Predictive Spectral Analysis

Based on established principles of NMR spectroscopy and data from similar structures, we can predict the key features of the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum: Predicted Chemical Shifts and Couplings

The rigid spirocyclic system results in chemically non-equivalent protons within the methylene groups, leading to complex splitting patterns. The most diagnostic signal will be the fluoromethyl protons.

Predicted Signalδ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
Carboxyl OH10.0 - 12.0broad singlet-Highly deshielded, exchangeable proton. Signal may not be observed in CDCl₃.
Fluoromethyl CH₂4.5 - 4.9doublet²JHF ≈ 45-50Strongly deshielded by the electronegative fluorine atom. The dominant coupling is the large two-bond (geminal) coupling to ¹⁹F.[5]
Spiroheptane CH, CH₂1.8 - 2.8complex multiplets-Protons on the cyclobutane rings. The rigidity and puckering of the rings lead to overlapping, complex signals. COSY is required for specific assignment.
  • Key Insight: The large doublet splitting (≈ 47 Hz) of the -CH₂F signal is an unmistakable diagnostic feature, confirming the presence and location of the fluoromethyl group. Long-range couplings (e.g., ⁴JHF) to other protons in the ring system may also be observable, providing valuable conformational information.[6][7]

¹³C NMR Spectrum: The Influence of Fluorine

The proton-decoupled ¹³C NMR spectrum is simplified by the absence of ¹H-¹³C splitting, but ¹³C-¹⁹F coupling provides crucial structural information.

Predicted Signalδ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (J, Hz)Assignment Rationale
Carboxyl C=O175 - 180singlet (or small triplet)³JCF ≈ 2-5Typical chemical shift for a carboxylic acid carbon.[8]
Fluoromethyl CH₂F80 - 85doublet¹JCF ≈ 170-230The carbon is significantly deshielded and exhibits a very large one-bond coupling to fluorine.[5]
Quaternary C-CH₂F45 - 55doublet²JCF ≈ 20-30The carbon atom C3, bonded to the fluoromethyl group, will show a characteristic two-bond coupling to fluorine.
Spiro-center C35 - 45singlet-The central spiro carbon (C4) is a unique quaternary signal.
Spiroheptane CH₂25 - 40singlets-Chemical shifts for the remaining cyclobutane carbons.[9]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the NMR characteristics of the title compound, it is instructive to compare its predicted data with those of key analogs.

CompoundKey ¹H Shift (CH₂X)Key ¹³C Shift (CH₂X)¹JCF (Hz)Rationale for Difference
Spiro[3.3]heptane-2-carboxylic acid N/A (CH₃ group if methylated)N/AN/AThe baseline structure without electron-withdrawing groups on the side chain.
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid ~4.7 ppm~83 ppm~200The single fluorine atom strongly deshields the attached proton and carbon. The large ¹JCF is characteristic.
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid [10]N/A~125 ppm (q)~280The three fluorine atoms cause extreme deshielding of the carbon. The signal appears as a quartet due to coupling to three equivalent ¹⁹F nuclei.

This comparison highlights how the degree of fluorination dramatically and predictably alters the chemical shifts and coupling patterns, providing a powerful tool for confirming the identity of the substituent at the C3 position.

Conclusion

The structural elucidation of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is readily achievable through a systematic NMR approach. The analysis hinges on recognizing the diagnostic signals introduced by the fluoromethyl group—specifically, the large ²JHF coupling in the ¹H spectrum and the even larger ¹JCF coupling in the ¹³C spectrum. While the rigid spiro[3.3]heptane core gives rise to complex multiplets in the aliphatic region, a combination of 1D and 2D NMR techniques (COSY, HSQC, and HMBC) provides a clear and robust pathway to complete and unambiguous assignment. This guide provides the predictive framework and experimental strategy necessary for researchers to confidently analyze this important class of fluorinated building blocks in drug discovery.

References

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link][11]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103–114. Available at: [Link][12]

  • Vdovichenko, A. N., et al. (2008). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. The Journal of Physical Chemistry B, 112(19), 6148–6154. Available at: [Link][13][14]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][5]

  • Gopal, D. V., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(15), 4646–4655. Available at: [Link][6]

  • Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. The Journal of Organic Chemistry, 31(10), 3344-3348. Available at: [Link][15]

  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(9), 1251-1254. Available at: [Link][7]

  • Stepanov, A. A., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3421–3433. Available at: [Link][1]

  • Molbase. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link][16]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link][17]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[18]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link][20]

  • Reich, H. J. (2021). Organic Chemistry Data. Retrieved from [Link][21]

  • Joshi, K. (2019). Synthesis and biological screening of new azaspiro[5][12] heptanecarboxylate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 45-49. Available at: [Link][2]

  • Mastropaolo, D., et al. (1985). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 41(4), 565-568. Available at: [Link][4]

  • Stothers, J. B., & Tan, C. T. (1974). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. Canadian Journal of Chemistry, 52(2), 308-314. Available at: [Link][9]

  • Akutsu, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1993. Available at: [Link][22]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link][8]

  • Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link][3]

  • D'hooghe, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link][23]

  • ChemSrc. (n.d.). 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link][24]

Sources

A Comparative Analysis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic Acid and Related Spirocycles in Modulating GPR40 Activity

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel chemical matter in drug discovery is a continuous effort to enhance potency, selectivity, and pharmacokinetic properties of therapeutic agents. Rigid molecular scaffolds have become a cornerstone of modern medicinal chemistry, offering a strategy to lock in bioactive conformations and explore new regions of chemical space. Among these, the spiro[3.3]heptane motif has emerged as a particularly valuable scaffold, prized for its three-dimensional character and its utility as a saturated bioisostere for benzene and other cyclic systems.[1][2][3] This guide provides an in-depth comparison of the biological activity of derivatives of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid with other spirocyclic analogues, focusing on their role as modulators of G-protein coupled receptor 40 (GPR40), a key target in the treatment of type II diabetes.[4][5][6]

The Rationale for Spirocycles in GPR40 Agonist Design

GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5][7][8] Activation of GPR40 by medium to long-chain fatty acids enhances insulin release only when glucose levels are elevated, making it an attractive target for developing antidiabetic drugs with a low risk of hypoglycemia.[4][6]

The development of small-molecule GPR40 agonists has seen the evolution from partial agonists, such as AMG 837, to more efficacious full agonists.[4][5] This progression was driven by the hypothesis that a full agonist would induce greater insulin secretion and afford superior glycemic control.[4][5] The core scientific challenge was to design a molecule with the right conformational rigidity and electrostatic properties to maximize receptor activation. This is where the spiro[3.3]heptane scaffold proved to be a significant breakthrough. Its rigid, three-dimensional structure allows for precise orientation of functional groups within the receptor's binding pocket, an attribute not as readily achieved with more flexible or planar scaffolds.[9][10]

Comparative Biological Activity: The Journey from Partial to Full Agonism

The development of the potent GPR40 full agonist, AM-1638, provides a compelling case study on the impact of the spiro[3.3]heptane headpiece. The lead optimization process started from a partial agonist and systematically explored modifications to enhance intrinsic efficacy. The key innovation in AM-1638 was the incorporation of the 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid moiety.

The transition from a partial to a full agonist was achieved by modifying the "headpiece" of the molecule. The initial partial agonist, Compound 1 (a precursor to AMG 837), was potent but did not fully activate the GPR40 receptor. The key discovery was that replacing the headpiece with the spiro[3.3]heptane-2-carboxylic acid scaffold dramatically increased the intrinsic activity. Further optimization by adding a fluoromethyl group at the 2-position led to the identification of AM-1638 (referred to as compound 21 in the source literature).[4]

CompoundStructure of "Headpiece"GPR40 Activity (EC50, nM)Intrinsic Activity (% of max response)Agonist Type
AMG 837 (1) (Precursor structure)11.0 ± 0.05~50%Partial Agonist
AM-1638 (21) 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid13.1 ± 1.1~100%Full Agonist
AM-5262 (26) Tricyclic SpirocycleNot specified, but more potent than AM-1638Full AgonistNot specified

Data synthesized from multiple sources describing the discovery and characterization of these compounds.[4][6][7]

The data clearly demonstrates that the introduction of the spiro[3.3]heptane moiety was pivotal in converting a partial agonist into a full agonist. While the EC50 values (a measure of potency) are comparable, the intrinsic activity, or the ability to elicit a maximal response from the receptor, is doubled. This enhancement in efficacy translates to superior biological outcomes. For instance, in vivo studies in diet-induced obese (DIO) mice, a model for type II diabetes, showed that the full agonist AM-1638 provided significantly better glycemic control compared to the partial agonist.[4][7]

Further exploration led to the discovery of even more potent agonists like AM-5262, which incorporates a more constrained tricyclic spirocycle.[6][11] AM-5262 demonstrated a 2- to 5-fold greater potency in stimulating GLP-1 and GIP secretion from intestinal cells compared to AM-1638 and showed improved glucose homeostasis in vivo.[6] This underscores the principle that fine-tuning the rigidity and three-dimensionality of the spirocyclic core can lead to further gains in biological activity.

Experimental Protocols: Assessing GPR40 Agonist Activity

The trustworthiness of these findings rests on robust and well-validated experimental protocols. The primary in vitro method used to characterize these compounds is a cell-based assay measuring GPR40-mediated signaling.

This assay quantifies the activation of the Gq pathway, which is the primary signaling cascade for GPR40.

Objective: To determine the potency (EC50) and efficacy (maximal response) of test compounds at the GPR40 receptor.

Materials:

  • A9 cells stably expressing human GPR40.[7]

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, 0.1% BSA).

  • IP-One HTRF Assay Kit (Cisbio).

  • Test compounds (e.g., AM-1638, AMG 837) dissolved in DMSO and serially diluted.

Procedure:

  • Cell Plating: Seed the GPR40-expressing A9 cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare a dose-response curve for each test compound. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for receptor activation and accumulation of inositol monophosphate (IP-1).

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Reading: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Data Analysis: The HTRF ratio is used to calculate the concentration of IP-1. Plot the IP-1 concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Causality Behind Experimental Choices:

  • Stable Cell Line: Using a stably transfected cell line ensures consistent receptor expression levels, leading to reproducible results.

  • IP-1 Measurement: GPR40 is a Gq-coupled receptor. Upon activation, it stimulates phospholipase C, leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP1. IP1 is more stable, making its accumulation a reliable measure of receptor activation.[7]

  • HTRF Technology: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput assay format with a low background signal, providing a wide dynamic range for quantifying agonist activity.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate GPR40-A9 Cells in 384-well plates add_compounds Add Compounds to Cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate Incubate at 37°C (60 min) add_compounds->incubate lyse_detect Lyse Cells & Add HTRF Reagents incubate->lyse_detect read_plate Read Plate on HTRF Reader lyse_detect->read_plate calculate_ratio Calculate HTRF Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_params Determine EC50 & Emax plot_curve->determine_params

Caption: Workflow for GPR40 Inositol Phosphate Accumulation Assay.

GPR40_Signaling_Pathway agonist GPR40 Full Agonist (e.g., AM-1638) gpr40 GPR40 Receptor agonist->gpr40 Binds & Activates gq Gαq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release insulin Insulin Vesicle Exocytosis ca_release->insulin Triggers

Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.

Conclusion and Future Directions

The case of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid, as the core of AM-1638, powerfully illustrates the utility of rigid, three-dimensional scaffolds in modern drug design. The comparative data compellingly shows that the spiro[3.3]heptane framework was instrumental in achieving full agonism at the GPR40 receptor, a feat that directly translated to enhanced in vivo efficacy for glycemic control.[4][7]

The evolution from simple spirocycles to more complex, conformationally constrained tricyclic systems, as seen in AM-5262, suggests a clear trajectory for future research.[6] By exploring novel spirocyclic scaffolds, medicinal chemists can continue to refine the pharmacological profiles of drug candidates, improving not only potency and efficacy but also pharmacokinetic properties and target selectivity. The spiro[3.3]heptane motif and its derivatives will undoubtedly remain a valuable tool in the armamentarium of researchers and scientists in drug development.

References

  • Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents Source: PLOS ONE URL: [Link]

  • Title: Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: PubMed URL: [Link]

  • Title: (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: ResearchGate URL: [Link]

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ResearchGate URL: [Link]

  • Title: Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 Source: PubChem URL: [Link]

  • Title: Spiro[3.3]heptane-1-carboxylic acid | C8H12O2 Source: PubChem URL: [Link]

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL: [Link]

  • Title: Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice Source: National Center for Biotechnology Information URL: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid derivatives. We will explore the nuances of the crystallographic workflow for this unique molecular scaffold and objectively compare its performance against alternative analytical techniques, supported by experimental insights and data from closely related structures.

The Significance of the Spiro[3.3]heptane Scaffold in Modern Drug Discovery

The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a saturated bioisostere for the benzene ring.[1] Its rigid, three-dimensional structure provides a unique vectoral projection of substituents, allowing for the exploration of novel chemical space.[1] Derivatives of spiro[3.3]heptane have been incorporated into drug candidates to improve physicochemical properties and escape the flatland of traditional aromatic scaffolds.[1][2] The introduction of a fluoromethyl group and a carboxylic acid at the C2 position creates a chiral center and opportunities for specific interactions with biological targets, making the precise determination of the three-dimensional structure paramount for structure-activity relationship (SAR) studies.

Unveiling the 3D Architecture: A Hypothetical Crystallographic Workflow

While a public crystal structure for 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is not available as of this writing, this section outlines a robust, hypothetical workflow for its structural determination by single-crystal X-ray diffraction. This protocol is based on established crystallographic practices for small organic molecules and data from published spiro[3.3]heptane structures.[3][4][5]

Part 1: Synthesis and Crystallization

A plausible synthetic route to the target compound would involve the fluorination of a suitable precursor, such as a hydroxymethyl or an aldehyde derivative of spiro[3.3]heptane-2-carboxylic acid. The synthesis of the parent spiro[3.3]heptane-2-carboxylic acid has been previously reported.[6]

Experimental Protocol: Crystallization of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic Acid

  • Material Purity: Start with a highly pure sample (>98%), as impurities can significantly hinder crystallization.

  • Solvent Screening: A systematic solvent screen is crucial. Given the polar carboxylic acid and the more nonpolar spirocyclic core, a range of solvents and solvent mixtures should be tested. A starting point could be solutions in isopropanol, ethyl acetate, acetonitrile, and mixtures of these with less polar solvents like hexane or heptane.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip (hanging drop) or on a post in a well (sitting drop). The well contains a larger volume of a precipitant (a solvent in which the compound is less soluble). The system is sealed, and slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Crystal Harvesting: Once suitable single crystals (ideally >20 µm in all dimensions) have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal degradation.[5]

Part 2: X-ray Diffraction Data Collection

The flash-cooled crystal is then mounted on a goniometer in the cryostream of a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Instrumentation: A modern diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector (e.g., a CCD or CMOS detector) is recommended.[5] For a light-atom organic compound, Mo-Kα radiation (λ = 0.71073 Å) is typically suitable.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The data collection strategy should aim for high completeness and redundancy.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, leading to a higher quality diffraction pattern.

Part 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.

Workflow for Structure Solution and Refinement

cluster_Data_Processing Data Processing cluster_Structure_Solution Structure Solution cluster_Refinement Refinement Data_Collection Diffraction Data (Frames) Integration Integration & Scaling (HKL file) Data_Collection->Integration Space_Group_Det Space Group Determination Integration->Space_Group_Det Direct_Methods Direct Methods or Charge Flipping Space_Group_Det->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Difference_Fourier Difference Fourier Map Analysis Least_Squares->Difference_Fourier Locate H atoms, identify disorder Final_Model Final Structural Model (CIF file) Least_Squares->Final_Model Convergence Difference_Fourier->Least_Squares

Caption: Workflow for X-ray crystal structure solution and refinement.

The structure is typically solved using direct methods or charge flipping algorithms and then refined against the experimental data using least-squares methods. Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints. The final output is a crystallographic information file (CIF) containing all the structural details.

Hypothetical Crystallographic Data

Based on the analysis of similar spiro[3.3]heptane derivatives, we can predict a plausible set of crystallographic parameters for 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid.[3][4]

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (for a racemic mixture)
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
V (ų)1500 - 2500
Z4 or 8
R-factor< 0.05

A Comparative Analysis of Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques provide complementary information.[7][8]

cluster_Techniques Analytical Techniques Molecule 2-(Fluoromethyl)spiro[3.3]heptane- 2-carboxylic Acid Derivative XRD X-ray Crystallography Molecule->XRD Provides NMR NMR Spectroscopy Molecule->NMR Provides MS Mass Spectrometry Molecule->MS Provides XRD_Info Precise 3D structure Solid-state conformation Absolute configuration Intermolecular interactions XRD->XRD_Info NMR_Info Connectivity Solution-state conformation Dynamic processes Relative stereochemistry NMR->NMR_Info MS_Info Molecular weight Elemental composition Fragmentation patterns MS->MS_Info

Caption: Information provided by different analytical techniques.

Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates in the solid state.[5]Connectivity and solution-state structure.[7]Molecular weight and elemental composition.[8][9]
Sample Requirement High-quality single crystal.[5]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in a mixture.[10]
Strengths Unambiguous structure determination, absolute configuration.Provides information on dynamics and solution conformation.High sensitivity and ability to analyze complex mixtures.[9]
Weaknesses Requires a suitable crystal, which can be difficult to obtain.[7]Structure is an average over time and may not reflect the solid-state conformation.Does not provide 3D structural information directly.[8]
Application to Target Ideal for determining the precise bond lengths, angles, and intermolecular interactions crucial for understanding its binding to a target protein.Essential for confirming the covalent structure and assessing conformational flexibility in solution.Useful for confirming the molecular formula and identifying impurities or metabolites.

Conclusion

For 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid derivatives, a multi-technique approach is optimal. While NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure. The detailed atomic coordinates obtained from crystallography provide invaluable insights for rational drug design and understanding the structure-activity relationships of this promising class of compounds. The protocols and comparative data presented in this guide offer a solid foundation for researchers embarking on the structural analysis of these and other novel spirocyclic molecules.

References

  • (IUCr) Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. Available from: [Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed. Available from: [Link]

  • Comparing Analytical Techniques for Structural Biology - NanoImaging Services. Available from: [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. Available from: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available from: [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • Spiroheptane - Wikipedia. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

  • 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available from: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available from: [Link]

  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). - ResearchGate. Available from: [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry. Available from: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. Available from: [Link]

Sources

A Comparative Guide to Spiro[3.3]heptane and Traditional Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift to 3D Scaffolds

In modern medicinal chemistry, the paradigm of "escaping from flatland" has driven a transition away from planar, aromatic systems toward three-dimensional (3D), sp³-rich scaffolds[1]. Traditional scaffolds like the phenyl ring and piperidine have long been considered "privileged" due to their synthetic tractability and historical success[1]. However, over-reliance on flat, lipophilic rings often leads to poor aqueous solubility and off-target promiscuity.

The spiro[3.3]heptane framework has emerged as a highly versatile, rigid 3D alternative[2]. Unlike traditional saturated bioisosteres (such as bicyclo[1.1.1]pentane or cubane) which strictly possess collinear exit vectors, spiro[3.3]heptane features two orthogonal cyclobutane rings[3]. This unique geometry allows it to act as a saturated bioisostere for both aromatic rings (benzene) and saturated heterocycles (piperidine, piperazine)[3][4].

ScaffoldHopping Planar Planar Scaffolds (Benzene, Piperidine) Spiro Spiro[3.3]heptane Core (Rigid, 3D sp³-rich) Planar->Spiro Scaffold Hopping LogD Decreased Lipophilicity (Driven by ↑ pKa) Spiro->LogD Physicochemical Shift Metab Altered Clearance (New CYP450 sites) Spiro->Metab Metabolic Shift Geom Non-Collinear Vectors (Mimics ortho/meta/para) Spiro->Geom Structural Shift

Logical framework of scaffold hopping to spiro[3.3]heptane and resulting property shifts.

Mechanistic Causality in Physicochemical Shifts

When comparing spiro[3.3]heptane derivatives to traditional scaffolds, two major physicochemical shifts occur that dictate drug performance:

A. The Lipophilicity Paradox: Why Adding Carbon Lowers logD

When transitioning from a piperidine ring to an azaspiro[3.3]heptane, the net structural change is the addition of a single carbon atom. According to traditional medicinal chemistry heuristics, adding carbon should increase lipophilicity. However, experimental data shows that introducing the spirocyclic center often lowers the measured logD at pH 7.4 by up to 1.0 log unit[5].

The Causality: The spiro fusion alters the electronic environment and geometry of the adjacent nitrogen, significantly increasing its basicity (higher pKa)[1][5]. At a physiological pH of 7.4, this elevated pKa results in a larger fraction of the molecule existing in its protonated, ionized state. Because logD measures the partitioning of both ionized and unionized species, the increased ionization drives the molecule into the aqueous phase, thereby lowering the experimental logD[1][5].

B. Metabolic Stability: The Cost of sp³ C-H Bonds

While increasing the fraction of sp³ carbons (Fsp3) generally improves solubility, it introduces new aliphatic C-H bonds that are highly susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes[1][3].

The Causality: Aromatic rings are typically metabolized via epoxidation or aromatic hydroxylation, which can be slow. In contrast, the strained cyclobutane rings in spiro[3.3]heptane present exposed aliphatic sites. For instance, when the meta-substituted phenyl ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core, the intrinsic clearance (CLint) in human liver microsomes increased from 18 µL/min/mg to 36 µL/min/mg (trans-isomer) and 156 µL/min/mg (cis-isomer)[3]. This context-dependent metabolic liability requires careful strategic placement of the scaffold to avoid generating metabolic "soft spots"[1].

Quantitative Performance Comparison

The following table summarizes the quantitative impact of replacing traditional scaffolds with spiro[3.3]heptane derivatives, synthesizing data from recent comparative studies[1][3][5].

ParameterTraditional Scaffold (e.g., Phenyl / Piperidine)Spiro[3.3]heptane EquivalentMechanistic Impact / Causality
Calculated Lipophilicity (clogP) 6.8 (Sonidegib - Phenyl core)6.0 (trans/cis-Spiro-Sonidegib)Decreased due to altered 3D volume and disruption of aromatic planarity[3].
Experimental Lipophilicity (logD at pH 7.4) Baseline (Piperidine)Up to -1.0 log unit (Azaspiro)Decreased due to increased basicity (pKa) driving higher ionization at physiological pH.
Metabolic Clearance (CLint) 18 µL/min/mg (Sonidegib)36 - 156 µL/min/mg (Spiro-Sonidegib)Increased clearance due to the introduction of vulnerable aliphatic C-H oxidation sites[1][3].
Half-life (t1/2 in HLM) 93 min (Sonidegib)11 - 47 min (Spiro-Sonidegib)Reduced stability directly correlating with the elevated intrinsic clearance rates[3].
Exit Vector Geometry Collinear (para-Phenyl) / PlanarNon-collinear (Orthogonal rings)The non-coplanar exit vectors allow the scaffold to dynamically mimic mono-, meta-, and para-substitutions[3][6].

Self-Validating Experimental Protocols

To objectively compare these scaffolds, robust and self-validating experimental workflows must be employed. Below are the standardized protocols for determining the two most critical comparative metrics: logD and Intrinsic Clearance (CLint).

Protocol A: Lipophilicity Determination (logD at pH 7.4) via Shake-Flask LC-MS

Purpose: To validate the partitioning of ionized vs. unionized species at physiological pH.

  • System Preparation: Prepare a biphasic system using equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate both phases by stirring them together for 24 hours prior to the assay.

  • Compound Addition: Spike the test compound (from a 10 mM DMSO stock) into the biphasic system to achieve a final concentration of 10 µM.

  • Equilibration: Shake the mixture vigorously at 25°C for 2 hours. Causality: This ensures complete thermodynamic equilibrium between the aqueous and lipid phases[1].

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to sharply resolve the octanol and aqueous layers.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately and quantify the parent compound concentration using LC-MS/MS.

  • Self-Validation System: Run Propranolol (a known lipophilic standard) and Atenolol (a hydrophilic standard) concurrently. If the calculated logD of the standards deviates by >0.2 log units from literature values, the phase separation is compromised, and the assay must be repeated.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To evaluate Phase I metabolism vulnerability (CYP450 oxidation) introduced by sp³ carbons.

HLMWorkflow S1 1. Incubation (HLM + NADPH + Drug) S2 2. Time-Course (0, 5, 15, 30, 60 min) S1->S2 S3 3. Quenching (Cold Acetonitrile) S2->S3 S4 4. Extraction (Centrifugation) S3->S4 S5 5. LC-MS/MS (Quantify Parent) S4->S5

Step-by-step experimental workflow for determining intrinsic microsomal clearance.

  • Incubation Mixture: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to provide an exact snapshot of degradation.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound.

  • Self-Validation System: Include a "Minus-NADPH" control (buffer substituted for NADPH). If compound depletion occurs in this control, it indicates chemical instability or non-CYP450 mediated degradation, invalidating the CLint calculation.

Conclusion

The spiro[3.3]heptane scaffold represents a powerful structural motif for drug discovery, offering a rigid, 3D architecture capable of mimicking both aromatic and saturated rings[2][3]. While it successfully lowers lipophilicity via basicity modulation[5], drug development professionals must carefully balance this benefit against the potential for increased CYP450-mediated clearance[1][3].

Sources

comparing the metabolic stability of fluorinated versus non-fluorinated spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Title : Engineering Metabolic Stability: A Comparative Guide to Fluorinated vs. Non-Fluorinated Spiro[3.3]heptanes

Introduction The transition from planar aromatic rings to sp³-rich three-dimensional scaffolds is a defining trend in modern drug discovery. Among these, the spiro[3.3]heptane core has emerged as a premier saturated bioisostere for benzene, offering non-coplanar exit vectors that mimic meta- and para-substituted phenyl rings while improving aqueous solubility[1][2]. However, the aliphatic nature of unsubstituted spiro[3.3]heptanes introduces a critical vulnerability: susceptibility to cytochrome P450 (CYP450) mediated oxidation at the exposed cyclobutane methylenes[3].

To circumvent this rapid metabolic clearance, strategic fluorination—ranging from mono-fluorination to trifluoromethylation—is employed[4][5]. This guide objectively compares the physicochemical and metabolic performance of non-fluorinated versus fluorinated spiro[3.3]heptanes, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Insights: The Causality of Fluorination

Fluorine substitution is not merely a steric block; it is an electronic reprogramming of the molecule. As an Application Scientist, it is crucial to understand the "why" behind these modifications:

  • Metabolic Shielding : The exceptionally high bond dissociation energy of the C-F bond (~105 kcal/mol) fiercely resists hydrogen atom abstraction by CYP450 enzymes, shutting down primary metabolic hotspots[5].

  • Lipophilicity Modulation : While gem-difluorination typically increases lipophilicity (LogP), mono-fluorination often lowers it, pushing the molecule closer to optimal lead-like chemical space without sacrificing stability[5].

  • Conformational Control : The introduction of a trifluoromethyl (-CF3) group induces a strong gauche effect, locking the spirocycle into specific, predictable conformations that can enhance target binding affinity[4].

G Spiro Unsubstituted Spiro[3.3]heptane CYP CYP450 Oxidation (C6 Methylene) Spiro->CYP Degradation Rapid Clearance (High Intrinsic Clearance) CYP->Degradation FluoroSpiro Fluorinated Analog (6-F, 6,6-diF, 6-CF3) Block Steric & Electronic Shielding FluoroSpiro->Block Stability Prolonged Half-Life (Metabolic Stability) Block->Stability

Mechanistic logic of CYP450-mediated oxidation evasion via fluorination.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and metabolic parameters of various spiro[3.3]heptane derivatives based on recent empirical evaluations[2][4][5].

Scaffold VariantSubstituent at C6Relative Lipophilicity (ΔcLogP)*Metabolic Stability (HLM t½)Lead-like PropensityPrimary Advantage
Non-Fluorinated None (-H)BaselineLow to ModerateHighLowest molecular weight, easiest synthesis.
Mono-Fluorinated -FDecreased (-0.2 to -0.5)HighVery HighOptimal balance of low LogP and high stability.
Gem-Difluorinated -F, -FIncreased (+0.3 to +0.6)Very HighModerateComplete blockage of the C6 metabolic hotspot.
Trifluoromethyl -CF3Highest (+0.8 to +1.2)OutstandingModerateExtreme steric shielding and conformational locking.

*Relative to the non-fluorinated parent scaffold.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate these scaffolds, researchers must employ standardized, self-validating experimental systems. Below are the detailed methodologies for synthesizing the highly stable 6-(trifluoromethyl)spiro[3.3]heptane core and subsequently validating its metabolic stability.

Protocol 1: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane Core

This convergent synthetic strategy leverages scalable chemistry to construct the spirocyclic core, avoiding the instability and low yields of earlier linear approaches[4].

Step-by-Step Methodology:

  • Precursor Activation : Begin with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (can be executed up to a 0.5 kg scale). Causality: The pre-installed CF3 group directs the conformation, ensuring the subsequent cyclization occurs with high regioselectivity[4].

  • Double Alkylation : React the dibromide with TosMIC (Toluenesulfonylmethyl isocyanide) or a malonate diester in the presence of a strong base (e.g., NaH) at 0°C, warming to room temperature. Causality: The strong base deprotonates the active methylene, driving a rapid double SN2 displacement to close the second four-membered ring.

  • Hydrolysis/Decarboxylation : If using malonate, subject the resulting diester to alkaline saponification (NaOH/H2O), followed by thermal decarboxylation at 150°C. Causality: This removes the redundant ester groups, yielding the mono-functionalized spiro[3.3]heptane carboxylic acid, ready for amide coupling in drug discovery libraries.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the metabolic superiority of the fluorinated variants, an HLM assay must be conducted. This protocol is designed as a self-validating system: it includes a minus-NADPH control to differentiate CYP450-mediated metabolism from chemical instability or background esterase activity.

Step-by-Step Methodology:

  • System Preparation : Prepare a 1 µM solution of the test compound (e.g., 6-fluoro-spiro[3.3]heptane) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keep organic solvent (DMSO) below 0.1% to prevent artificial CYP enzyme inhibition.

  • Microsome Addition : Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger) : Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: Run a parallel sample replacing NADPH with buffer. If the compound degrades in the minus-NADPH control, the instability is non-CYP mediated, invalidating claims of CYP-vulnerability.

  • Time-Course Sampling : At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Protein Quenching : Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point while precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation and Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Add HLM (0.5 mg/mL) Step1->Step2 Step3 3. Initiate (1 mM NADPH) Step2->Step3 Step4 4. Incubate (37°C, 0-60 min) Step3->Step4 Step5 5. Quench (Cold MeCN + IS) Step4->Step5 Step6 6. LC-MS/MS (Quantification) Step5->Step6

Workflow for in vitro liver microsome metabolic stability assay.

Conclusion

While the unsubstituted spiro[3.3]heptane serves as an excellent structural bioisostere for benzene[2], its metabolic liabilities often necessitate further optimization. As demonstrated by empirical data, mono-fluorination (6-fluoro) offers the most balanced profile, enhancing metabolic stability without drastically inflating lipophilicity[5]. Conversely, for targets requiring rigid conformational locking and extreme metabolic resistance, the 6-(trifluoromethyl) variant provides an unparalleled, albeit more lipophilic, alternative[4].

References

  • Title : Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks Source : ChemRxiv URL :4

  • Title : Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source : PMC / NIH URL : 3

  • Title : Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? Source : ResearchGate URL : 5

  • Title : Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry Source : ResearchGate URL : 1

  • Title : Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source : ResearchGate URL : 2

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Risk Assessment

Understanding the potential hazards of a compound is the first step in its safe management. Based on data for the analogous compounds, 2-fluorospiro[3.3]heptane-2-carboxylic acid and spiro[3.3]heptane-2-carboxylic acid, we can infer the likely hazard profile of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid.

Anticipated GHS Hazard Classifications:

  • Skin Irritation: Likely to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][3]

Given its chemical structure as a halogenated carboxylic acid, it is crucial to handle this compound with appropriate personal protective equipment and to prevent its release into the environment.[4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid, the following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[6] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[7] For solid spills, gently cover the material to prevent the generation of dust.

  • Collect the Waste: Carefully scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol for 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic Acid

The following step-by-step procedure outlines the proper disposal of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid waste. This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Waste Segregation and Collection

The Principle of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8] As a halogenated organic compound, 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid must be collected separately from non-halogenated waste.[4] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complexity.[4]

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid and liquid waste of this compound. The container should be made of a material compatible with the chemical. Plastic is often preferred.[9]

  • Labeling: The waste container must be labeled with the full chemical name: "Waste 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid" and the appropriate hazard pictograms (e.g., irritant, health hazard).[8][10]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be well-ventilated and away from incompatible materials. Keep the container closed at all times except when adding waste.[4][9]

In-Lab Neutralization (Not Recommended without EHS Approval)

While some carboxylic acids can be neutralized in the lab, the presence of the fluoromethyl group introduces complexities.[11] The products of neutralization and any potential side reactions are not well-characterized for this specific compound. Therefore, in-laboratory treatment is not recommended without a thorough risk assessment and explicit approval from your institution's EHS department.

Final Disposal

Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9] All waste containing 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid must be disposed of through a licensed hazardous waste disposal company.[12][13]

Procedure:

  • Request Pickup: Once the waste container is nearly full (do not overfill), contact your institution's EHS office to arrange for a hazardous waste pickup.[4][9]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[12]

  • Container Rinsing: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[4]

Summary of Disposal and Safety Information

Parameter Guideline Rationale
Waste Category Halogenated Organic AcidProper segregation is crucial for safe and cost-effective disposal.[4]
Container Type Labeled, sealed, compatible container (e.g., HDPE)Prevents leaks, spills, and exposure.[9][10]
Storage Location Designated Satellite Accumulation AreaEnsures safe temporary storage and regulatory compliance.[9]
Disposal Method Licensed Hazardous Waste ContractorEnsures environmentally sound and legally compliant disposal.[12][13]
Spill Cleanup Use inert absorbent; collect in a sealed containerPrevents the spread of contamination and exposure.[7]
PPE Safety goggles, chemical-resistant gloves, lab coatMinimizes risk of skin and eye contact.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste as 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Labeled 'Halogenated Organic Waste' Container B->C D Store in Satellite Accumulation Area C->D E Container Full? D->E E->D No F Contact EHS for Hazardous Waste Pickup E->F Yes G Complete Waste Manifest F->G H Licensed Contractor Disposes of Waste G->H

Caption: Decision workflow for the disposal of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Less is Better: A Guide to Minimizing Waste in Laboratories. American Chemical Society. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • SAFETY DATA SHEET. [Link]

  • Section 2. Hazards identification. ChemView. [Link]

  • 2-fluorospiro[3.3]heptane-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • SAFETY DATA SHEET. Regulations.gov. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Spiro[3.3]heptane-2-carboxylic acid | C8H12O2. PubChem. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.